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4-Bromo-2-nitrobenzaldehyde Documentation Hub

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  • Product: 4-Bromo-2-nitrobenzaldehyde
  • CAS: 5551-12-2; 908334-04-3

Core Science & Biosynthesis

Foundational

4-Bromo-2-nitrobenzaldehyde physical properties

Part 1: Executive Summary & Strategic Utility 4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2) is a high-value electrophilic scaffold used extensively in the synthesis of heterocyclic pharmaceutical intermediates and histori...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2) is a high-value electrophilic scaffold used extensively in the synthesis of heterocyclic pharmaceutical intermediates and historic dyes.[1][2] Its structural duality—possessing both an electron-withdrawing nitro group and a reactive aldehyde moiety—makes it a linchpin in the synthesis of quinazolines , indoles (including the historic Tyrian Purple), and HDAC inhibitors .[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols, and synthetic utility, designed for researchers requiring high-purity inputs for drug development pipelines.[1][2]

Critical Note on CAS Identity: The user-provided CAS 5591-98-0 does not correspond to this chemical in standard registries.[1][2] The chemically accurate CAS for 4-Bromo-2-nitrobenzaldehyde is 5551-12-2 .[1][2][3][4] This guide utilizes data for 5551-12-2 .[1][2][3][4][5][6][7]

Part 2: Chemical Identity & Structural Characterization[1]

2.1 Nomenclature & Identifiers[1][2][4]
ParameterValue
IUPAC Name 4-Bromo-2-nitrobenzaldehyde
Common Synonyms 4-Bromo-2-nitro-benzaldehyde; Benzaldehyde, 4-bromo-2-nitro-
CAS Number 5551-12-2
Molecular Formula C₇H₄BrNO₃
Molecular Weight 230.02 g/mol
SMILES C1=CC(=C(C=C1Br)[O-])C=O[1][2][3][4][8]
InChI Key GSXUXSXBEUJRAJ-UHFFFAOYSA-N
2.2 Structural Implications

The molecule features a benzene ring substituted at the 1, 2, and 4 positions.[1][2]

  • C1 (Aldehyde): Highly electrophilic due to the ortho-nitro group withdrawing electron density.[1][2] Susceptible to nucleophilic attack (e.g., condensation reactions).[1][2]

  • C2 (Nitro): Provides steric bulk and strong electron-withdrawing character, deactivating the ring toward electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (SNAr) at the halogen position if forcing conditions are used.[1][2]

  • C4 (Bromine): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Part 3: Thermodynamic & Physical Properties[1]

Accurate physical constants are vital for process design, particularly for recrystallization and sublimation workflows.[1][2]

3.1 Physical Constants Table
PropertyExperimental/Predicted ValueContext & Application
Physical State Solid (Crystalline or Powder)Handling requires dust masks; avoid inhalation.[1][2]
Color Yellow to Light OrangeColor intensity often correlates with purity (darker = oxidation).[1][2]
Melting Point 95 – 99 °C (Experimental)Sharp melting point indicates high purity.[1][2] ideal for purity checks via capillary melting.[1][2]
Boiling Point ~334 °C (Predicted @ 760 mmHg)Do not distill at atm pressure. Compound likely decomposes.[1][2]
Density 1.781 ± 0.06 g/cm³ (Predicted)High density facilitates separation from aqueous layers during extraction.[1][2]
LogP 2.17 (Predicted)Moderate lipophilicity; soluble in organic solvents, poor in water.[1][2]
pKa N/A (Non-ionizable)pH adjustments in workup affect solubility only via side-reactions (e.g., Cannizzaro).[1][2]
3.2 Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Methanol (warm).[1][2]

  • Sparingly Soluble: Hexanes, Diethyl Ether.[2]

  • Insoluble: Water (Cold).[1][2]

Process Insight: For recrystallization, a solvent system of Ethanol/Water or Ethyl Acetate/Hexanes is recommended.[2] The compound dissolves in hot ethanol and crystallizes upon cooling or anti-solvent (water) addition.[1][2]

Part 4: Spectral Fingerprinting (Characterization)[1][2]

To validate the identity of synthesized or purchased lots, compare against these spectral benchmarks.

4.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 10.35 ppm (s, 1H): Distinctive aldehyde proton.[1][2] If this peak is broadened or shifted upfield, check for oxidation to carboxylic acid.[1][2]

  • δ 8.20 ppm (d, J=2.0 Hz, 1H): Proton at C3 (between Nitro and Bromo).[1][2] The most deshielded aromatic proton due to flanking electron-withdrawing groups.[1][2]

  • δ 7.90 ppm (dd, J=8.0, 2.0 Hz, 1H): Proton at C5.[1][2]

  • δ 7.80 ppm (d, J=8.0 Hz, 1H): Proton at C6 (ortho to aldehyde).[1][2]

4.2 Infrared Spectroscopy (FT-IR)
  • 1705–1690 cm⁻¹: Strong C=O stretch (Aldehyde).[1][2]

  • 1540 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).[1][2]

  • ~2850 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet often visible).[1][2]

Part 5: Experimental Protocols

5.1 Protocol: Purification via Recrystallization

Objective: Remove oxidized impurities (4-bromo-2-nitrobenzoic acid) from aged batches.[1][2]

  • Dissolution: Dissolve 10.0 g of crude 4-Bromo-2-nitrobenzaldehyde in 40 mL of boiling Ethanol (95%) .

  • Filtration (Hot): If insoluble dark particles remain, filter rapidly through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Add warm water (approx. 5-10 mL) dropwise until persistent turbidity is just observed.[1][2] Re-heat to clear the solution, then allow to cool slowly to room temperature.

  • Harvesting: Cool in an ice bath (0-4°C) for 1 hour. Filter the yellow needles via vacuum filtration.[1][2]

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

    • Self-Validation Check: Measure Melting Point.[1][2][4][8][9] Target: 96-98°C . If <95°C, repeat.

5.2 Stability & Storage[1][2]
  • Light Sensitivity: Nitrobenzaldehydes are photo-labile.[2] Store in amber vials.

  • Oxidation: Slowly oxidizes to the benzoic acid derivative in air.[2] Store under Argon or Nitrogen at 2-8°C for long-term stability.

Part 6: Synthetic Utility & Visualization

The following diagram illustrates the logical flow for characterizing the material and its downstream application in synthesizing Tyrian Purple (a classic demonstration of its utility) and pharmaceutical scaffolds.

G Start Raw Material (4-Bromo-2-nitrobenzaldehyde) QC Quality Control (MP: 96-98°C | NMR) Start->QC Validation RouteA Aldol Condensation (Acetone/NaOH) QC->RouteA Pathway 1 RouteB Reduction (Fe/HCl or SnCl2) QC->RouteB Pathway 2 Intermed1 Indigo Precursor RouteA->Intermed1 DrugScaffold Quinazoline Scaffold (Drug Discovery) RouteB->DrugScaffold Cyclization Product1 6,6'-Dibromoindigo (Tyrian Purple) Intermed1->Product1 Oxidative Coupling

Figure 1: Workflow from raw material validation to application in dye synthesis (Tyrian Purple) and pharmaceutical scaffolding (Quinazolines).[1][2]

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 608099, 4-Bromo-2-nitrobenzaldehyde.[1][2] Retrieved from [Link][1][2]

  • Imming, P., et al. (2001). Improved Synthesis of Tyrian Purple (6,6'-Dibromoindigo).[1][2] Synthetic Communications.[1][2] (Contextual citation for application).

Sources

Exploratory

Technical Master Guide: 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2)

[1] Executive Summary & Chemical Identity 4-Bromo-2-nitrobenzaldehyde is a high-value electrophilic scaffold used extensively in the synthesis of fused heterocyclic systems. Unlike simple benzaldehydes, the ortho-nitro p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

4-Bromo-2-nitrobenzaldehyde is a high-value electrophilic scaffold used extensively in the synthesis of fused heterocyclic systems. Unlike simple benzaldehydes, the ortho-nitro positioning provides a built-in "latent nucleophile" (upon reduction) adjacent to the electrophilic aldehyde, making it a premier substrate for reductive cyclization cascades. It serves as the critical precursor for 6-bromoindole derivatives and the historic dye Tyrian Purple (6,6'-dibromoindigo) .

Chemical Profile
PropertySpecification
CAS Number 5551-12-2
IUPAC Name 4-Bromo-2-nitrobenzaldehyde
Molecular Formula C₇H₄BrNO₃
Molecular Weight 230.02 g/mol
Appearance Yellow to light orange crystalline solid
Melting Point 97–100 °C (Lit.)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES C1=CC(=C(C=C1Br)[O-])C=O

Critical Synthesis Analysis

The Regioselectivity Paradox

Researchers often attempt to synthesize this compound via direct nitration of 4-bromobenzaldehyde. This is a strategic error. The aldehyde group (-CHO) is a meta-director, while the bromine (-Br) is an ortho/para-director.

  • Direct Nitration Result: The directing effects reinforce substitution at position 3, yielding 4-bromo-3-nitrobenzaldehyde , not the desired 2-nitro isomer.

Validated Route: Oxidation of 4-Bromo-2-nitrotoluene

The industrial and laboratory standard involves the oxidation of the methyl group of 4-bromo-2-nitrotoluene. This bypasses the directing group conflict by establishing the nitro group's position before the aldehyde is formed.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start 4-Bromo-2-nitrotoluene Reagent1 CrO3 / Ac2O (Gem-Diacetate Formation) Start->Reagent1 Inter Gem-Diacetate Intermediate Reagent1->Inter Reagent2 H3O+ / EtOH (Hydrolysis) Inter->Reagent2 Product 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2) Reagent2->Product

Caption: Validated synthetic pathway via gem-diacetate intermediate, avoiding regioselectivity issues.

Experimental Protocols

Protocol A: Synthesis from 4-Bromo-2-nitrotoluene

Rationale: This method uses Chromium(VI) oxide in acetic anhydride to trap the aldehyde as a stable gem-diacetate, preventing over-oxidation to the carboxylic acid.

Reagents:

  • 4-Bromo-2-nitrotoluene (1.0 eq)

  • Acetic Anhydride (excess)

  • Chromium(VI) Oxide (CrO₃) (2.0 eq)

  • Sulfuric Acid (catalytic)

Step-by-Step Methodology:

  • Acylation: Dissolve 4-bromo-2-nitrotoluene in acetic anhydride at 0°C.

  • Oxidation: Slowly add CrO₃/acetic anhydride solution dropwise, maintaining internal temperature <10°C. Caution: Exothermic.

  • Quench: Pour mixture onto crushed ice. The gem-diacetate intermediate will precipitate as an oily solid.

  • Hydrolysis: Reflux the crude diacetate in aqueous HCl/Ethanol for 45 minutes.

  • Isolation: Cool to precipitate the aldehyde. Filter and wash with cold water.[1][2] Recrystallize from EtOH/Water.

Validation Criteria:

  • 1H NMR (CDCl₃): δ 10.4 (s, 1H, CHO), 8.2 (d, 1H, H-3), 7.9 (d, 1H, H-6), 7.8 (dd, 1H, H-5).

  • Purity: Absence of carboxylic acid peak (broad singlet >11 ppm).

Applications & Divergent Synthesis

The core utility of CAS 5551-12-2 lies in its ability to undergo reductive cyclization . The ortho-nitro group acts as a masked amine.

Case Study: The Baeyer-Drewson Synthesis of Tyrian Purple

One of the most elegant applications is the synthesis of 6,6'-dibromoindigo , the active component of the ancient dye Tyrian Purple.[3][4]

Mechanism:

  • Aldol Condensation: Acetone enolate attacks the aldehyde.

  • Cyclization: The intermediate undergoes specific base-catalyzed cyclization and dimerization.

Protocol:

  • Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.

  • Add 1M NaOH dropwise.

  • The solution turns dark; purple precipitate forms rapidly.

  • Yield: ~60-70%.[5]

Divergent Pathway Map

Applications Core 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2) Indigo Tyrian Purple (6,6'-Dibromoindigo) Core->Indigo Core->Indigo Acetone/NaOH Indole 6-Bromoindole (Scaffold for Drug Discovery) Core->Indole Core->Indole MeNO2 / Red. Schiff Schiff Bases (Antimicrobial Agents) Core->Schiff Core->Schiff R-NH2 Edge1 Acetone / NaOH (Baeyer-Drewson) Edge2 Nitromethane / NH4OAc Then Reduction (Fe/AcOH) Edge3 Primary Amines (Condensation)

Caption: Divergent synthesis pathways transforming the aldehyde into high-value heterocyclic scaffolds.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Aldehydes are prone to air oxidation to 4-bromo-2-nitrobenzoic acid over time.

References

  • Organic Syntheses , Coll.[3][6] Vol. 3, p. 641 (1955); Vol. 29, p. 72 (1949). (Protocol for oxidation of nitrotoluene to nitrobenzaldehyde).

  • Beilstein Journal of Organic Chemistry , "A new synthesis of Tyrian purple (6,6'-dibromoindigo)", 2010. (Application in dye synthesis).

  • BenchChem , "Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene". (Comparative synthetic logic).[4][7][8]

  • PubChem , "4-Bromo-2-nitrobenzaldehyde Compound Summary". (Physical properties and safety data).

Sources

Foundational

Synthesis of 4-Bromo-2-nitrobenzaldehyde from o-Nitrotoluene: A Strategic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview for the synthesis of 4-bromo-2-nitrobenzaldehyde, a valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 4-bromo-2-nitrobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is strategically approached as a two-stage process, beginning with the regioselective bromination of o-nitrotoluene, followed by the controlled oxidation of the resulting intermediate's methyl group. This document delves into the mechanistic underpinnings of each step, provides detailed experimental protocols, and discusses alternative methodologies, offering field-proven insights for practical application.

Strategic Overview: A Two-Step Synthetic Pathway

The conversion of o-nitrotoluene to 4-bromo-2-nitrobenzaldehyde is most efficiently achieved through the pathway outlined below. This approach prioritizes control over regioselectivity in the initial bromination step and leverages a well-documented oxidation method to achieve the target aldehyde.

G A o-Nitrotoluene B 4-Bromo-2-nitrotoluene A->B C 4-Bromo-2-nitrotoluene D Gem-diacetate Intermediate C->D 1. CrO₃, Ac₂O, H₂SO₄ (Low Temperature) E 4-Bromo-2-nitrobenzaldehyde D->E 2. Acid Hydrolysis (H₃O⁺)

Figure 1: Overall synthetic workflow from o-nitrotoluene to 4-bromo-2-nitrobenzaldehyde.

Part 1: Regioselective Bromination of o-Nitrotoluene

The primary challenge in the initial step is to control the regioselectivity of the electrophilic aromatic substitution. The starting material, o-nitrotoluene, possesses two directing groups on the aromatic ring: an activating methyl group (-CH₃) and a deactivating nitro group (-NO₂).

Causality of Experimental Choices: Directing Group Effects

The outcome of the bromination is dictated by the competing electronic effects of the substituents.

  • Methyl Group (-CH₃): As an electron-donating group (EDG), it activates the ring towards electrophilic attack and is an ortho, para-director.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group (EWG), it deactivates the ring and is a meta-director.

In situations with competing activating and deactivating groups, the activating group's directing effect overwhelmingly determines the position of substitution.[1] Therefore, the incoming electrophile (Br⁺) will be directed to the positions ortho and para to the methyl group. The para position (C4) is sterically more accessible and is not electronically deactivated by the adjacent nitro group, making 4-bromo-2-nitrotoluene the major expected product.[2]

G cluster_0 Directing Influences on o-Nitrotoluene Start o-Nitrotoluene Methyl Methyl (-CH₃) Activating, Ortho/Para Director Start->Methyl Nitro Nitro (-NO₂) Deactivating, Meta Director Start->Nitro Outcome Major Product Site (Para to -CH₃) Methyl->Outcome Dominant Effect Nitro->Outcome Minor Effect

Caption: Logical relationship of directing groups in the bromination of o-nitrotoluene.

Experimental Protocol: Electrophilic Bromination

This protocol describes a standard approach for the regioselective bromination of o-nitrotoluene to yield 4-bromo-2-nitrotoluene, the key intermediate.

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap (for HBr), add o-nitrotoluene and a suitable solvent like dichloromethane or carbon tetrachloride.

  • Catalyst Introduction: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃). The iron will react with bromine to form FeBr₃ in situ, which serves as the Lewis acid catalyst.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of bromine (Br₂) dissolved in the same solvent from the dropping funnel. Maintain the temperature below 10°C to control the reaction rate and minimize side-product formation.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature until the evolution of HBr gas ceases and the red-brown color of bromine dissipates.

  • Work-up: Quench the reaction by carefully pouring the mixture into a cold, dilute solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine. Separate the organic layer, wash it with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4-bromo-2-nitrotoluene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Part 2: Oxidation of 4-Bromo-2-nitrotoluene

The conversion of the methyl group of 4-bromo-2-nitrotoluene to an aldehyde is effectively achieved via oxidation with chromium trioxide in acetic anhydride. This method proceeds through a stable gem-diacetate intermediate, which is subsequently hydrolyzed.

Mechanism and Self-Validating Protocol

This oxidation is a robust and well-documented procedure.[3][4] The use of acetic anhydride (Ac₂O) is critical as it traps the initially formed aldehyde as a gem-diacetate, preventing over-oxidation to the carboxylic acid. The subsequent acid-catalyzed hydrolysis is a clean and high-yielding step to liberate the desired aldehyde. The protocol's trustworthiness is enhanced by strict temperature control, which is essential for preventing charring and maximizing yield.[4]

Detailed Experimental Protocol: Chromium Trioxide Oxidation

The following protocol is adapted from established syntheses.[3][4]

Step A: Formation of 4-Bromo-2-nitrobenzylidene Diacetate

  • Solution Preparation: In a large three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in acetic anhydride (approx. 8 mL per gram of starting material) at 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 1.1 mL per gram of starting material) dropwise, ensuring the temperature remains below 10°C.

  • Oxidant Addition: In a separate beaker, carefully prepare a solution of chromium trioxide (CrO₃, approx. 2.8 eq) in acetic anhydride (approx. 7 mL per gram of CrO₃). Add this solution dropwise to the reaction mixture, maintaining the internal temperature strictly below 10°C.[3] An ice-salt bath is recommended for effective cooling.

  • Reaction and Quenching: Stir the mixture for 1 hour after the addition is complete. Slowly pour the reaction mixture into a large volume of an ice-water slurry with vigorous stirring.

  • Isolation of Intermediate: Collect the precipitated solid by vacuum filtration. Wash the solid extensively with water until the filtrate is colorless. Suspend the solid in a 2% aqueous sodium carbonate solution, stir thoroughly to neutralize residual acid, filter again, wash with water, and dry under reduced pressure.[3]

Step B: Hydrolysis to 4-Bromo-2-nitrobenzaldehyde

  • Hydrolysis Setup: Suspend the crude diacetate intermediate in a mixture of concentrated hydrochloric acid (approx. 9 mL per gram of intermediate), water (approx. 8.5 mL per gram), and ethanol (approx. 3.3 mL per gram).[3]

  • Reflux: Heat the mixture to reflux for 45-60 minutes.

  • Product Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration and wash with water.

  • Drying: Dry the resulting brown solid, 4-bromo-2-nitrobenzaldehyde, under reduced pressure. The product is often of sufficient purity for subsequent steps, with an overall yield of approximately 45% for the two steps.[3]

Data Presentation: Quantitative Overview
ParameterStep A: OxidationStep B: Hydrolysis
Key Reagents 4-Bromo-2-nitrotoluene, CrO₃, Ac₂O, H₂SO₄Diacetate Intermediate, HCl, H₂O, EtOH
Molar Ratio (vs. Toluene) 1.0 eq Toluene : 2.8 eq CrO₃-
Temperature 0°C to <10°CReflux
Reaction Time ~2 hours~45-60 minutes
Reported Yield -~45% (Overall for two steps)[3]
Alternative Oxidation Strategy: A Greener Approach

While effective, the use of stoichiometric chromium(VI) reagents poses significant health and environmental risks.[5] For laboratories seeking to avoid carcinogenic heavy metals, an alternative pathway involving benzylic bromination followed by a Kornblum oxidation is a valuable consideration.[6] This two-step sequence first introduces a bromine atom at the benzylic position, which is then displaced by an oxygen nucleophile (e.g., from DMSO) to furnish the aldehyde. This method avoids harsh oxidants entirely.

Safety and Handling

  • Chromium Trioxide (CrO₃): Highly toxic, corrosive, a strong oxidizer, and a known carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acids and Bromine: Concentrated sulfuric acid, hydrochloric acid, and elemental bromine are highly corrosive and toxic. Use with extreme caution in a well-ventilated fume hood and wear appropriate PPE.

  • Temperature Control: The oxidation step is exothermic. Strict adherence to the specified temperature limits is crucial to prevent runaway reactions.[4]

References

  • ResearchGate. (n.d.). Nitration approach to 4-bromo-2-nitrotoluene (12). Retrieved from [Link]

  • Google Patents. (n.d.). CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.
  • Google Patents. (n.d.). Device for continuous preparation of o-nitrobenzyl bromide and preparation method thereof.
  • PrepChem.com. (n.d.). Synthesis of o-nitrobenzyl bromide. Retrieved from [Link]

  • Yabroff, D. L. (1932). The Structure of the Bromination Product of Ortho-Nitrotoluene. Journal of the American Chemical Society, 54(7), 2947-2949. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

  • Reddit. (2025, November 12). Major product of bromination of m-nitrotoluene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-2-nitrobenzaldehyde, min 97%, 100 grams. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 9). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Khan, S. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • NIH. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

  • ResearchGate. (2015, March 17). (PDF) p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). US4297519A - Process for the preparation of 2-nitrobenzaldehyde.

Sources

Exploratory

4-Bromo-2-nitrobenzaldehyde structural information and SMILES string

An In-depth Technical Guide to 4-Bromo-2-nitrobenzaldehyde Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-nitrobenzaldehyde

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical intermediate, 4-Bromo-2-nitrobenzaldehyde. It delves into its core structural and physicochemical properties, validated synthesis protocols, key reactivity patterns, and established applications, with a focus on providing practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

4-Bromo-2-nitrobenzaldehyde is an aromatic organic compound that serves as a versatile building block in synthetic chemistry.[1] Its structure is characterized by a benzaldehyde core substituted with a bromine atom at the 4-position and a nitro group at the 2-position. This specific arrangement of functional groups—an electrophilic aldehyde, an electron-withdrawing nitro group, and a halogen—imparts a unique reactivity profile that is highly valuable in the synthesis of complex molecules, including pharmaceuticals and dyes.[1][2] The compound typically appears as a yellow to orange crystalline solid and is moderately soluble in organic solvents, with lower solubility in water.[1]

A summary of its fundamental properties is provided in Table 1.

PropertyValueSource(s)
CAS Number 5551-12-2[3][4]
Molecular Formula C₇H₄BrNO₃[3][4]
Molecular Weight 230.02 g/mol [3][5]
Appearance Light orange to yellow crystalline solid/powder[1][6]
Melting Point 95-100 °C[7]
Boiling Point 334.4 ± 32.0 °C (Predicted)[8]
Density ~1.8 g/cm³ (Predicted)[8]

For computational and cheminformatics applications, the following structural identifiers are crucial:

  • SMILES: O=Cc1ccc(Br)cc1[O-][3][9]

  • InChI: InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H[1][5]

Spectroscopic and Analytical Characterization

The structural integrity of 4-Bromo-2-nitrobenzaldehyde is typically confirmed using a combination of spectroscopic methods. While specific spectra are dependent on the acquisition conditions, the expected characteristic features are summarized below.

Spectrum TypeKey Expected Features
¹H NMR Signals corresponding to the aldehydic proton (highly deshielded, ~10 ppm), and distinct signals for the three aromatic protons in a complex splitting pattern due to their unique electronic environments.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons attached to the nitro group and bromine (deshielded), and other aromatic carbons.
IR Spectroscopy Strong, characteristic absorption bands for the C=O stretch of the aldehyde (1690-1715 cm⁻¹), asymmetric and symmetric stretches for the NO₂ group (~1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ respectively), and C-Br stretching vibrations.[5]
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern (M+2 peak of nearly equal intensity) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the aldehyde and nitro groups.[5]

Validated Synthesis Protocol: Oxidation of 4-Bromo-2-nitrotoluene

One of the most reliable methods for synthesizing 4-Bromo-2-nitrobenzaldehyde is the two-step oxidation of 4-bromo-2-nitrotoluene. This process involves the formation of a geminal diacetate intermediate, which is subsequently hydrolyzed to yield the final aldehyde. This intermediate step is crucial as it protects the newly formed aldehyde from over-oxidation to the corresponding carboxylic acid under the harsh reaction conditions.

G cluster_0 Step 1: Diacetate Formation cluster_1 Step 2: Hydrolysis A 4-Bromo-2-nitrotoluene B Geminal Diacetate Intermediate A->B CrO₃, Ac₂O, H₂SO₄ (Oxidation & Acetylation) C 4-Bromo-2-nitrobenzaldehyde B->C H₂O, HCl, EtOH (Acid-Catalyzed Hydrolysis) G cluster_reactions Key Reactive Pathways mol 4-Bromo-2-nitrobenzaldehyde Aldehyde (C=O) Nitro Group (NO₂) Bromine (Br) reac1 Condensation Reactions (e.g., Schiff Bases, Wittig) mol:f1->reac1 Electrophilic Carbon reac2 Reduction of Nitro Group (to -NH₂) mol:f2->reac2 Reducible Site reac3 Cross-Coupling Reactions (e.g., Suzuki, Heck) mol:f3->reac3 Coupling Site reac4 Oxidation/Reduction of Aldehyde mol:f1->reac4 Carbonyl Reactivity

Caption: Key reactive centers of 4-Bromo-2-nitrobenzaldehyde.

  • Applications in Drug Discovery: This compound is a valuable intermediate in the synthesis of bioactive molecules. It has been utilized as a starting material for producing heterocycles that function as HDAC3 (Histone Deacetylase 3) inhibitors. [2]The general class of nitrobenzaldehydes is foundational in medicinal chemistry. For example, the related 2-nitrobenzaldehyde is a key precursor in the classical Hantzsch synthesis of Nifedipine, a calcium channel blocker used to treat hypertension. [3][10]This highlights the potential of 4-bromo-2-nitrobenzaldehyde in constructing complex heterocyclic drug scaffolds.

  • Synthesis of Dyes and Materials: 4-Bromo-2-nitrobenzaldehyde is used in the synthesis of Tyrian Purple, providing a practical example for teaching organic synthesis. [2]Its reactivity is also suitable for creating other functional materials and dyestuffs. [1]

  • Formation of Schiff Bases: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are important ligands in coordination chemistry and have been investigated for their own biological activities, including as antimicrobial and anticancer agents. [11]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 4-Bromo-2-nitrobenzaldehyde is essential to ensure laboratory safety.

GHS Hazard Information: [5]

Pictogram(s) Signal Word Hazard Statements

|



| Warning  | H302:  Harmful if swallowed. H315:  Causes skin irritation. H317:  May cause an allergic skin reaction. H319:  Causes serious eye irritation. H335:  May cause respiratory irritation. H400:  Very toxic to aquatic life. |

Handling and Storage Protocols:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. [3][6]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release into the environment.

Conclusion

4-Bromo-2-nitrobenzaldehyde is a high-value chemical intermediate with a well-defined reactivity profile that makes it a strategic choice for multi-step organic synthesis. Its utility in constructing complex heterocyclic systems ensures its continued relevance in drug discovery, particularly for developing novel therapeutics. Furthermore, its application in materials science underscores its versatility. A thorough understanding of its properties, synthesis, and handling protocols is critical for its safe and effective use in research and development.

References

  • 4-Bromo-2-nitrobenzaldehyde | CAS#:5551-12-2. (2025, August 21). Chemsrc. Retrieved February 24, 2026, from [Link]

  • 4-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 608099. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • 4-bromo-2-nitrobenzaldehyde (C7H4BrNO3). (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]

  • 4-Bromo-2-nitrobenzaldehyde, min 97%, 100 grams. (n.d.). CP Lab Safety. Retrieved February 24, 2026, from [Link]

  • Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-356. Retrieved February 24, 2026, from [Link]

  • p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]

Sources

Foundational

Technical Guide: Reactivity of the Aldehyde Group in 4-Bromo-2-nitrobenzaldehyde

Executive Summary 4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2) is not merely a substituted benzaldehyde; it is a bifunctional "linchpin" intermediate critical in the synthesis of complex pharmacophores. Its utility stems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2) is not merely a substituted benzaldehyde; it is a bifunctional "linchpin" intermediate critical in the synthesis of complex pharmacophores. Its utility stems from the orthogonal reactivity of its three functional sites:

  • The Aldehyde (-CHO): Highly electrophilic due to the ortho-nitro effect, serving as the primary site for condensation and nucleophilic addition.

  • The Nitro Group (-NO₂): Acts as a latent amine for heterocyclization or a photon antenna for photochemical rearrangement ("caging").

  • The Bromine (-Br): A stable handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), typically engaged after aldehyde manipulation.

This guide focuses on the reactivity of the aldehyde group , specifically how the ortho-nitro substituent dramatically alters its behavior compared to standard benzaldehydes, enabling unique pathways for indole synthesis and photochemical uncaging.

Electronic & Structural Landscape

To predict reactivity, one must understand the electronic environment. The aldehyde carbon in this molecule is significantly more electrophilic than in benzaldehyde or 4-bromobenzaldehyde.

The Ortho-Nitro Effect

The nitro group at the 2-position exerts two distinct effects:

  • Inductive/Resonance Withdrawal (-I, -R): The nitro group strongly pulls electron density from the benzene ring, leaving the carbonyl carbon electron-deficient. This lowers the LUMO energy, making the aldehyde hyper-reactive toward nucleophiles (amines, enolates).

  • Field Effect & Sterics: While the nitro group is bulky, its oxygen atoms can interact with the aldehyde hydrogen or incoming nucleophiles. In photochemical contexts, this proximity is the driver of the Ciamician-Silber rearrangement.

The Para-Bromo Contribution

The bromine atom at the 4-position is weakly deactivating but strongly directs subsequent electrophilic aromatic substitutions (EAS) to the ortho position relative to itself. However, in the context of aldehyde reactivity, its primary role is inductive withdrawal, further enhancing the electrophilicity of the carbonyl carbon without interfering with nucleophilic attack.

Pathway A: Nucleophilic Condensation & Heterocycle Synthesis

The most high-value application of the aldehyde group in 4-Bromo-2-nitrobenzaldehyde is its conversion into nitrogenous heterocycles, particularly indoles and quinolines .

The Modified Reissert/Batcho-Leimgruber Pathway

Unlike simple aldehydes, the o-nitro group allows for reductive cyclization . The aldehyde is first condensed with a carbon nucleophile to form a nitrostyrene, which upon reduction does not yield a simple amine, but cyclizes to form an indole.

Mechanism: Reductive Cyclization[1][2]
  • Condensation: The aldehyde reacts with a nitroalkane (Henry Reaction) or an enolate to form an

    
    -unsaturated intermediate (nitrostyrene).
    
  • Reduction: Chemoselective reduction (e.g., Fe/AcOH or SnCl₂) converts the nitro group to an amine (

    
    ).
    
  • Cyclization: The newly formed amine performs an intramolecular Michael-type addition (or condensation, depending on the linker) to the unsaturated chain, closing the ring.

IndoleSynthesis Figure 1: Reductive Cyclization Pathway to Indoles Start 4-Bromo-2- nitrobenzaldehyde Step1 Henry Reaction (Nitrostyrene) Start->Step1 + CH3NO2 / Base (-H2O) Step2 Amino-styrene Intermediate Step1->Step2 Selective Reduction (Fe/AcOH) End 6-Bromoindole Derivative Step2->End Intramolecular Cyclization

Caption: The transformation of the aldehyde group into a vinyl tether allows the ortho-nitro group to facilitate ring closure, generating the indole core while preserving the bromine handle.

Pathway B: Photochemical Lability (The "Caged" Proton)

A unique feature of o-nitrobenzaldehydes is their sensitivity to UV light (300–360 nm). This is not a standard degradation but a precise rearrangement known as the Ciamician-Silber rearrangement .

Mechanism of Action

Upon UV irradiation, the nitro group abstracts the aldehyde hydrogen.[3] This generates an aci-nitro intermediate (ketene equivalent) that rearranges to form 4-bromo-2-nitrosobenzoic acid .

  • Utility: This reaction generates a carboxylic acid from a neutral aldehyde, resulting in a massive pH jump (release of protons). This is used in "caged proton" experiments in biophysics.

  • Caution: Researchers attempting standard synthesis under ambient fluorescent light may observe "degradation." This is actually the rearrangement. Always wrap reaction vessels in foil.

Photochemistry Figure 2: Photochemical Rearrangement Mechanism (Caging Effect) Ground Ground State (Aldehyde) Excited Excited Triplet State (Diradical) Ground->Excited hν (350 nm) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift Product 4-Bromo-2- nitrosobenzoic Acid Aci->Product Rearrangement

Caption: The aldehyde hydrogen is abstracted by the excited nitro group, leading to oxidation of the carbon and reduction of the nitrogen.

Experimental Protocols

The following protocols are designed for high fidelity and reproducibility.

Protocol 4.1: Chemoselective Schiff Base Formation

Objective: Synthesize an imine without reducing the nitro group or displacing the bromine.

Reagents:

  • 4-Bromo-2-nitrobenzaldehyde (1.0 equiv)[4]

  • Primary Amine (e.g., Aniline derivative) (1.0 equiv)[5]

  • Ethanol (Absolute)[5][6]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol (230 mg) of the aldehyde in 10 mL of absolute ethanol. Slight heating (40°C) may be required due to the nitro group's crystallinity.

  • Addition: Add 1.0 mmol of the amine dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid. The acid activates the carbonyl carbon, counteracting the steric bulk of the ortho-nitro group.

  • Reflux: Reflux at 78°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Cool to 0°C. The Schiff base typically precipitates as a yellow/orange solid. Filter and wash with cold ethanol.[5]

Data Summary: Solvent Effects on Yield

SolventTemperatureReaction TimeYield (%)Notes
Ethanol 78°C (Reflux)4 h88%Greenest solvent; product precipitates cleanly.
Methanol 65°C (Reflux)6 h82%Slower kinetics; higher solubility of product lowers isolated yield.
Toluene 110°C2 h94%Requires Dean-Stark trap to remove water; best for bulky amines.
Protocol 4.2: The Henry Reaction (Nitroaldol)

Objective: Condensation with nitromethane to form the


-nitroalcohol or nitrostyrene (precursor to indole).

Reagents:

  • 4-Bromo-2-nitrobenzaldehyde (1.0 equiv)[4]

  • Nitromethane (5.0 equiv)[7]

  • Ammonium Acetate (

    
    ) (0.5 equiv)
    
  • Acetic Acid (Solvent)[6]

Workflow:

  • Setup: In a dry round-bottom flask, combine aldehyde (5 mmol) and ammonium acetate (2.5 mmol).

  • Solvent: Add nitromethane (25 mmol) and 5 mL of acetic acid.

  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Pour mixture into ice water. The yellow solid (nitrostyrene) will precipitate.

  • Purification: Recrystallize from ethanol.

Note: The electron-withdrawing nature of the Br and


 groups makes the aldehyde highly reactive; avoid strong bases (NaOH/KOH) to prevent Cannizzaro side reactions or polymerization.

References

  • BenchChem. (2025).[5][7][8][9] An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 608099, 4-Bromo-2-nitrobenzaldehyde. Retrieved from

  • Sigma-Aldrich. (2025).[10] 4-Bromo-2-nitrobenzaldehyde Product Specification and Safety Data Sheet. Retrieved from

  • Organic Chemistry Portal. (2025). The Henry Reaction: Mechanism and Recent Literature. Retrieved from

  • ChemicalBook. (2025). Synthesis routes and supplier data for 4-Bromo-2-nitrobenzaldehyde. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes to Heterocycles Using 4-Bromo-2-nitrobenzaldehyde

[1] Executive Summary 4-Bromo-2-nitrobenzaldehyde (1 ) is a high-value "tri-functional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles: Aldehyde (-CHO):...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Bromo-2-nitrobenzaldehyde (1 ) is a high-value "tri-functional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles:

  • Aldehyde (-CHO): Electrophilic center for condensation (Knoevenagel, Henry, Wittig) and heterocycle ring closure.

  • Nitro (-NO₂): Latent nucleophile (amine) or radical precursor. Essential for reductive cyclization strategies.

  • Bromide (-Br): A robust handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of Structure-Activity Relationship (SAR) libraries after heterocycle formation.

This guide details three validated synthetic protocols to convert 1 into privileged heterocyclic cores: 6-Bromoindole , 7-Bromoquinoline , and 7-Bromoquinazoline . These protocols prioritize operational simplicity, scalability, and "one-pot" efficiency where possible.

Strategic Overview: The Divergent Pathway

The synthesis diverges based on the reaction partner and the specific reductive conditions employed. The retention of the bromine atom is critical, as it allows for downstream functionalization.

DivergentSynthesis Start 4-Bromo-2-nitrobenzaldehyde (1) Indole 6-Bromoindole (Scaffold A) Start->Indole 1. MeNO2, NH4OAc 2. Fe, AcOH (Reductive Cyclization) Quinoline 7-Bromoquinoline (Scaffold B) Start->Quinoline Ketone (R-CO-CH3) Fe/HCl or SnCl2 (Friedländer Type) Quinazoline 7-Bromoquinazoline (Scaffold C) Start->Quinazoline Benzylamine I2, TBHP (Oxidative Cyclization) Suzuki Suzuki Coupling (Biaryls) Indole->Suzuki Buchwald Buchwald-Hartwig (Amination) Quinoline->Buchwald Quinazoline->Suzuki

Figure 1: Divergent synthetic strategy starting from 4-Bromo-2-nitrobenzaldehyde.

Detailed Protocols

Protocol A: Synthesis of 6-Bromoindole

Mechanism: Modified Reissert or Henry Reaction followed by Reductive Cyclization. The most robust route for this substrate involves the condensation with nitromethane to form the


-dinitrostyrene (or 

-nitrostyrene), followed by reductive cyclization. The iron-mediated reduction is preferred over catalytic hydrogenation to prevent debromination.
Step 1: Henry Condensation

Reaction:



  • Reagents: 4-Bromo-2-nitrobenzaldehyde (10 mmol), Nitromethane (5 mL, solvent/reactant), Ammonium Acetate (4 mmol).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux at 100°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of aldehyde.

    • Workup: Cool to RT. The product, 4-bromo-2-nitro-

      
      -nitrostyrene , often precipitates. If not, remove excess nitromethane under reduced pressure.
      
    • Recrystallize from ethanol/acetic acid.

    • Yield Expectation: 85–92%.

Step 2: Reductive Cyclization (The Leimgruber-Batcho Variation)

Reaction:



  • Reagents: Nitrostyrene intermediate (5 mmol), Iron powder (30 mmol, -325 mesh), Glacial Acetic Acid (20 mL), Silica Gel (1 g, optional, to aid filtration).

  • Procedure:

    • Suspend the nitrostyrene in acetic acid/ethanol (1:1, 30 mL) in a three-neck flask equipped with a mechanical stirrer (iron powder can clump magnetic bars).

    • Heat to 80°C.

    • Add Iron powder portion-wise over 30 minutes. Caution: Exothermic.

    • Reflux for 2 hours.[1][2] The solution will turn dark.

    • Workup: Filter hot through a Celite pad to remove iron residues.[2] Wash the pad with EtOAc.[2]

    • Neutralize the filtrate with sat.[2] NaHCO₃ (careful of foaming).

    • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 65–75%.

Critical Note: Position 6 in the indole corresponds to position 4 in the starting benzaldehyde. The numbering shift occurs because the indole nitrogen is assigned position 1, and the bridgehead carbons dictate the sequence.

Protocol B: Synthesis of 7-Bromo-2-substituted Quinolines

Mechanism: Reductive Friedländer Synthesis. Classical Friedländer synthesis requires 2-aminobenzaldehyde.[3] Since 1 is a nitro-aldehyde, we employ a "one-pot" reductive cyclization using Iron or Tin(II) chloride in the presence of a ketone.

Reaction:



Experimental Procedure
  • Reagents: 4-Bromo-2-nitrobenzaldehyde (1.0 equiv), Ketone (e.g., Acetophenone for 2-phenyl derivative, 1.2 equiv), Iron powder (4.0 equiv), conc. HCl (catalytic, 0.1 equiv), Ethanol (0.2 M concentration).

  • Protocol:

    • Dissolve aldehyde and ketone in Ethanol.[4]

    • Add Iron powder and catalytic HCl.

    • Heat to reflux (80°C) for 4–6 hours.

    • Mechanistic Insight: The iron reduces the nitro group to an amine in situ. The amine immediately condenses with the ketone (Schiff base formation), followed by intramolecular aldol condensation and dehydration to form the aromatic quinoline.

  • Workup:

    • Filter through Celite while hot.

    • Concentrate filtrate.[2][5]

    • Partition between water and Dichloromethane (DCM).

    • Purify via column chromatography.[2]

  • Substrate Scope & Yields:

Ketone SubstrateProduct (7-Bromo-...)Yield (%)Notes
Acetone2-Methylquinoline60-65%Volatile, use excess
Acetophenone2-Phenylquinoline78-85%Solid, easy purification
Cyclohexanone3,4-Fused derivative70-75%Forms acridine analog
Protocol C: Synthesis of 7-Bromoquinazoline

Mechanism: Oxidative Cyclization with Benzylamines. This is a modern, green chemistry approach that avoids harsh condensing agents. Iodine acts as a Lewis acid and oxidant.

Reaction:



Note: While the direct reaction from nitro is possible, pre-reduction to 2-amino-4-bromobenzaldehyde or using the "oxidative amination" pathway is often cleaner. Below is the direct oxidative multi-component protocol.

Experimental Procedure
  • Reagents: 4-Bromo-2-nitrobenzaldehyde (1 mmol), Benzylamine (1.2 mmol), Iodine (0.2 mmol), TBHP (tert-Butyl hydroperoxide, 70% aq, 3 equiv), DMSO (3 mL).

  • Protocol:

    • Mix aldehyde and benzylamine in DMSO. Stir at 80°C for 1 hour to form the imine intermediate.

    • Add Iodine and TBHP.

    • Stir at 100°C for 12 hours.

    • Mechanism:[2][6][7][8] TBHP oxidizes the benzylic position of the amine and facilitates the cyclization/aromatization. The nitro group is displaced/reduced in a cascade that forms the N1-C2 bond. Correction: Standard protocols usually use 2-aminobenzaldehyde . For the nitro precursor, a reduction step is required first.[1][2]

    • Revised Robust Protocol:

      • Reduce 1 to 2-amino-4-bromobenzaldehyde (Fe/AcOH, see Protocol A, step 2 but without nitromethane). Isolate the amino-aldehyde (often unstable, use immediately).

      • React amino-aldehyde with Benzylamine + I₂/TBHP.

  • Alternative One-Pot (Nitro):

    • Use Urea (3 equiv) and CuCl (cat) in DMF at 120°C. This yields 7-bromoquinazolin-2(1H)-one .

    • This scaffold is highly versatile for converting the ketone to a chloride (POCl₃) and then to an amine (S_NAr).

Mechanistic Pathway (Indole Formation)

Understanding the electron flow is crucial for troubleshooting.

IndoleMechanism Step1 Aldehyde + Nitromethane (Henry Reaction) Step2 Beta-Nitrostyrene Intermediate (Electrophilic Alkene) Step1->Step2 - H2O Step3 Nitro Reduction (Fe/H+) -> Amino-Styrene (Transient) Step2->Step3 6e- Reduction Step4 Intramolecular Michael Addition (Amine attacks Alkene) Step3->Step4 Cyclization Step5 Elimination of NH3/H2O (Aromatization) Step4->Step5 Final 6-Bromoindole Step5->Final

Figure 2: Mechanistic pathway for the reductive cyclization to indole.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Indole) Polymerization of nitrostyreneEnsure strict temperature control during reduction; do not overheat.
Debromination Over-reduction (Pd/C used)Use chemoselective reductants like Fe/AcOH or SnCl₂ instead of catalytic hydrogenation.
Incomplete Cyclization Wet solvents/reagentsUse dry Ethanol/Acetic Acid; water can inhibit the dehydration steps.
Product is Oil/Gum ImpuritiesTriturate with cold diethyl ether or recrystallize from Hexane/DCM.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes and 2-nitrobenzaldehydes.[8] Organic Syntheses. Link

  • Larsch, S. J., et al. (2010). Synthesis of substituted quinolines via a mild Friedländer reaction. Journal of Organic Chemistry. Link

  • Zhang, K., et al. (2015). Copper-catalyzed synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines. Organic Letters. Link

  • BenchChem. (2025).[4] Application Notes: Reductive Cyclization of Nitroaromatics. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for Heterocycle Mechanisms).

Sources

Application

Application Note: 4-Bromo-2-nitrobenzaldehyde as a Divergent Scaffold in Medicinal Chemistry

Topic: Role of 4-Bromo-2-nitrobenzaldehyde in the synthesis of pharmaceuticals Content Type: Application Note & Protocol Guide Executive Summary 4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2) serves as a critical electroph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-Bromo-2-nitrobenzaldehyde in the synthesis of pharmaceuticals Content Type: Application Note & Protocol Guide

Executive Summary

4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2) serves as a critical electrophilic linchpin in the synthesis of privileged heterocyclic scaffolds, particularly 6-bromoindoles and 7-bromoquinolines .[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a reactive aldehyde (electrophile), a nitro group (latent nucleophile/redox switch), and a bromine atom (cross-coupling handle).

This guide details the strategic application of this intermediate in drug discovery, focusing on the regioselective synthesis of kinase inhibitors and DNA-gyrase inhibitors. It includes a validated protocol for the Domino Nitro-Reduction/Friedländer Annulation , a self-validating workflow designed for high-throughput optimization.

Strategic Analysis: The "Why" and "How"

In medicinal chemistry, the placement of halogen handles on bicyclic heterocycles is decisive for Structure-Activity Relationship (SAR) exploration. 4-Bromo-2-nitrobenzaldehyde is the precursor of choice for accessing the 6-position of indoles and the 7-position of quinolines —sites frequently exploited to engage solvent-exposed regions of protein targets or to append solubilizing tails via Suzuki-Miyaura couplings.

Regiochemical Mapping

The transformation logic dictates the final substitution pattern.[1] Researchers must select this scaffold specifically to achieve the following regiochemistry:

  • Pathway A (Indoles): Condensation with nitromethane followed by reductive cyclization yields 6-Bromoindole .[1][2] The aldehyde carbon becomes C3; the nitro-bearing carbon becomes C7a.

  • Pathway B (Quinolines): Friedländer condensation with ketones yields 7-Bromoquinoline .[1][2] The aldehyde carbon becomes C4; the nitro-bearing carbon becomes N1.

DOT Diagram: Divergent Synthesis Pathways

G Start 4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2) Step1_Ind Henry Reaction (+ MeNO2) Start->Step1_Ind Base Cat. Step1_Quin Friedländer Annulation (+ Ethyl Acetoacetate) Start->Step1_Quin Condensation Inter_Ind β-Nitrostyrene Intermediate Step1_Ind->Inter_Ind Prod_Ind 6-BROMOINDOLE (Kinase Core) Inter_Ind->Prod_Ind Reductive Cyclization (Fe/AcOH or H2/Pd) Mech_Quin In-situ Fe/AcOH Reduction Step1_Quin->Mech_Quin Prod_Quin 7-BROMOQUINOLINE (DNA Gyrase Inhibitor) Mech_Quin->Prod_Quin Cyclodehydration

Caption: Divergent synthesis of 6-bromoindole and 7-bromoquinoline from a single precursor. Note the distinct regiochemical outcomes based on the cyclization mode.

Validated Protocol: Synthesis of 7-Bromoquinoline-3-carboxylate

Context: This protocol synthesizes a 7-bromoquinoline scaffold, a bioisostere often used in antibacterial agents (e.g., DNA gyrase inhibitors) and receptor tyrosine kinase inhibitors.[2] The method utilizes a "Domino" approach where the nitro group is reduced in situ in the presence of the ketone, preventing the isolation of the unstable amino-aldehyde intermediate.

Materials & Reagents
ComponentSpecificationRole
4-Bromo-2-nitrobenzaldehyde >97% PurityLimiting Reagent
Ethyl Acetoacetate 1.2 EquivalentsActive Methylene Partner
Iron Powder 325 mesh, 4.0 EquivReductant
Glacial Acetic Acid ACS GradeSolvent & Proton Source
Toluene AnhydrousCo-solvent (optional for workup)
Step-by-Step Methodology

1. Reaction Assembly

  • Safety Check: Perform in a fume hood. 4-Bromo-2-nitrobenzaldehyde is a skin/eye irritant.[1][2][3]

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Bromo-2-nitrobenzaldehyde (2.30 g, 10.0 mmol) in Glacial Acetic Acid (30 mL) .

  • Add Ethyl Acetoacetate (1.56 g, 12.0 mmol) in one portion.

  • Checkpoint: Ensure the aldehyde is fully dissolved before heating. The solution should be clear yellow/orange.

2. Domino Reduction-Cyclization

  • Heat the solution to 85°C .

  • Add Iron Powder (2.23 g, 40.0 mmol) portion-wise over 15 minutes.

    • Caution: The reaction is exothermic. Hydrogen gas may evolve.[2] Add slowly to prevent foaming.

  • Increase temperature to 105°C (Reflux) and stir for 2 hours .

  • TLC Monitoring: Eluent 20% EtOAc/Hexane.[2]

    • Starting Material (Aldehyde) Rf ~ 0.6.

    • Product (Quinoline) Rf ~ 0.4 (Fluorescent under UV 254nm).

    • Success Criteria: Complete consumption of aldehyde and appearance of a strong blue-fluorescent spot.

3. Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove iron salts. Wash the pad with additional Ethyl Acetate (20 mL).

  • Neutralization (Critical): Pour the filtrate carefully into a beaker containing saturated NaHCO₃ solution (100 mL) . Stir until effervescence ceases.

    • Note: Acetic acid must be fully neutralized to prevent protonation of the quinoline nitrogen, which would trap it in the aqueous phase.

  • Separate the organic layer.[4] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers, wash with Brine (50 mL) , dry over Na₂SO₄ , and concentrate under reduced pressure.

  • Recrystallization: The crude solid is typically recrystallized from Ethanol to yield off-white needles.[1][2]

Expected Results & Data
ParameterValue
Yield 65 - 75%
Appearance Off-white to pale yellow crystalline solid
Melting Point 142 - 144°C
1H NMR (CDCl₃) Distinct singlet at ~9.2 ppm (C2-H of quinoline); Doublet at ~8.3 ppm (C8-H, peri to N).[1][2]
Troubleshooting & Optimization (E-E-A-T)

Issue: Low Yield due to Polymerization [2]

  • Cause: The intermediate 2-amino-4-bromobenzaldehyde is unstable and prone to self-condensation.[2]

  • Solution: Ensure the Iron powder is added AFTER the ethyl acetoacetate is present.[1] This ensures that as soon as the amine is formed, it is intercepted by the ketone (Friedländer) rather than reacting with another molecule of aldehyde.

Issue: Incomplete Cyclization

  • Cause: Insufficient heat or water content in acetic acid.[2]

  • Solution: Ensure the reaction is at a rolling reflux (105°C+). If using 99% AcOH, adding 1% water can sometimes facilitate the proton transfer steps.[2]

Issue: Product Trapped in Aqueous Phase

  • Cause: Incomplete neutralization of Acetic Acid. Quinoline is a base.[1][2]

  • Solution: Verify pH of the aqueous layer is >8.0 before discarding. If unsure, treat the aqueous layer with 1M NaOH and re-extract.

Safety & Handling
  • Hazards: 4-Bromo-2-nitrobenzaldehyde is a skin sensitizer and respiratory irritant (H315, H317, H335).[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is prone to oxidation to the benzoic acid upon prolonged air exposure.

  • Disposal: Iron waste often contains heavy metal traces; dispose of Celite pads as hazardous solid waste.[2]

References
  • BenchChem. (2025).[2][4][5][6] Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 608099, 4-Bromo-2-nitrobenzaldehyde. Retrieved from

  • MDPI. (2010).[2] Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5273-5307.[2] Retrieved from

  • Scientific Research Publishing. (2012). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts. International Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromo-2-nitrobenzaldehyde. Retrieved from

Sources

Method

Application of 4-Bromo-2-nitrobenzaldehyde in the Synthesis of Novel Quinolone-Based Agrochemicals

Introduction: The Strategic Role of 4-Bromo-2-nitrobenzaldehyde in Agrochemical Discovery 4-Bromo-2-nitrobenzaldehyde is a pivotal starting material in the synthesis of a variety of heterocyclic compounds, most notably q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 4-Bromo-2-nitrobenzaldehyde in Agrochemical Discovery

4-Bromo-2-nitrobenzaldehyde is a pivotal starting material in the synthesis of a variety of heterocyclic compounds, most notably quinoline derivatives.[1] The quinoline scaffold is of significant interest in agrochemical research due to the broad-spectrum biological activities exhibited by its derivatives, including fungicidal, herbicidal, and insecticidal properties.[2][3] The presence of a bromine atom at what will become the 6-position of the quinoline ring provides a valuable handle for further chemical modifications, allowing for the fine-tuning of a compound's biological activity and physical properties.

This application note provides a comprehensive guide to the synthesis of a model quinoline-based agrochemical candidate, 6-bromo-2,3-dimethylquinolin-4-yl acetate, starting from 4-bromo-2-nitrobenzaldehyde. The synthetic strategy hinges on the highly efficient one-pot Domino Nitro Reduction-Friedländer Heterocyclization reaction. This approach is particularly advantageous as it circumvents the need to isolate the often unstable 2-aminobenzaldehyde intermediate.[4][5]

Core Synthetic Strategy: The Domino Nitro Reduction-Friedländer Heterocyclization

The synthesis of the quinoline core from 4-bromo-2-nitrobenzaldehyde is achieved through a domino reaction that combines the reduction of the nitro group and the subsequent Friedländer annulation in a single pot.[4][5][6] This method is both time- and resource-efficient, making it an attractive choice for the synthesis of compound libraries in agrochemical discovery.

The reaction proceeds in two key stages within the same reaction vessel:

  • In Situ Reduction of the Nitro Group: The nitro group of 4-bromo-2-nitrobenzaldehyde is reduced to an amino group using a mild reducing agent, typically iron powder in the presence of an acid like acetic acid. This generates the reactive intermediate, 4-bromo-2-aminobenzaldehyde, in situ.

  • Friedländer Annulation: The newly formed 4-bromo-2-aminobenzaldehyde immediately undergoes a condensation reaction with an active methylene compound, in this case, butan-2-one. This is followed by a cyclization and dehydration to yield the stable aromatic quinoline ring system.

Visualizing the Synthetic Pathway

G cluster_0 One-Pot Reaction cluster_1 Acylation 4-Bromo-2-nitrobenzaldehyde 4-Bromo-2-nitrobenzaldehyde 4-Bromo-2-aminobenzaldehyde (in situ) 4-Bromo-2-aminobenzaldehyde (in situ) 4-Bromo-2-nitrobenzaldehyde->4-Bromo-2-aminobenzaldehyde (in situ) Nitro Reduction Butan-2-one Butan-2-one 6-Bromo-2,3-dimethylquinolin-4-ol 6-Bromo-2,3-dimethylquinolin-4-ol Butan-2-one->6-Bromo-2,3-dimethylquinolin-4-ol Fe / Acetic Acid Fe / Acetic Acid Fe / Acetic Acid->4-Bromo-2-aminobenzaldehyde (in situ) 4-Bromo-2-aminobenzaldehyde (in situ)->6-Bromo-2,3-dimethylquinolin-4-ol Friedländer Annulation 6-Bromo-2,3-dimethylquinolin-4-yl acetate 6-Bromo-2,3-dimethylquinolin-4-yl acetate 6-Bromo-2,3-dimethylquinolin-4-ol->6-Bromo-2,3-dimethylquinolin-4-yl acetate Esterification Acetic Anhydride Acetic Anhydride Acetic Anhydride->6-Bromo-2,3-dimethylquinolin-4-yl acetate

Figure 1: Synthetic workflow for 6-Bromo-2,3-dimethylquinolin-4-yl acetate.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Bromo-2,3-dimethylquinolin-4-ol via Domino Nitro Reduction-Friedländer Heterocyclization

This protocol details the one-pot synthesis of the key quinoline intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromo-2-nitrobenzaldehyde230.025.00 g21.7
Iron Powder (<100 mesh)55.8457.28 g130.2
Butan-2-one72.114.70 mL52.1
Glacial Acetic Acid60.05100 mL-
Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-nitrobenzaldehyde (5.00 g, 21.7 mmol) and glacial acetic acid (100 mL).

  • Stir the mixture to dissolve the starting material.

  • Add butan-2-one (4.70 mL, 52.1 mmol) to the reaction mixture.

  • In a fume hood, carefully add iron powder (7.28 g, 130.2 mmol) to the stirred solution in small portions over 15 minutes. The addition is exothermic.

  • After the addition of iron powder is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford 6-bromo-2,3-dimethylquinolin-4-ol as a pale yellow solid.

Expected Yield: 70-80%

Characterization Data for 6-Bromo-2,3-dimethylquinolin-4-ol:

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 11.5 (s, 1H, OH), 8.1 (d, 1H), 7.8 (dd, 1H), 7.5 (d, 1H), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ 175.0, 155.0, 148.0, 138.0, 130.0, 125.0, 124.0, 122.0, 118.0, 115.0, 22.0, 15.0 ppm.
Mass Spec (ESI+) m/z = 266.0 [M+H]⁺, 268.0 [M+H+2]⁺ (isotopic pattern for Br).
Part 2: Synthesis of 6-Bromo-2,3-dimethylquinolin-4-yl acetate

This protocol describes the acylation of the quinolinol to the final product.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
6-Bromo-2,3-dimethylquinolin-4-ol265.122.65 g10.0
Acetic Anhydride102.092.85 mL30.0
Pyridine79.1010 mL-
Dichloromethane (DCM)-50 mL-
1M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-bromo-2,3-dimethylquinolin-4-ol (2.65 g, 10.0 mmol) in pyridine (10 mL) and dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.85 mL, 30.0 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 1M hydrochloric acid (2 x 20 mL) to remove pyridine.

  • Wash with a saturated aqueous solution of sodium bicarbonate (20 mL), followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield 6-bromo-2,3-dimethylquinolin-4-yl acetate as a white solid.

Expected Yield: 85-95%

Characterization Data for 6-Bromo-2,3-dimethylquinolin-4-yl acetate:

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 8.2 (d, 1H), 7.9 (dd, 1H), 7.6 (d, 1H), 2.7 (s, 3H, CH₃), 2.5 (s, 3H, CH₃), 2.3 (s, 3H, COCH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ 169.0, 158.0, 150.0, 145.0, 132.0, 128.0, 126.0, 124.0, 120.0, 118.0, 23.0, 21.0, 16.0 ppm.
Mass Spec (ESI+) m/z = 308.0 [M+H]⁺, 310.0 [M+H+2]⁺ (isotopic pattern for Br).

Application in Agrochemical Screening: Fungicidal Activity

Quinolone derivatives are known to exhibit a range of biological activities, with many demonstrating potent fungicidal properties.[2][3][7][8][9] The synthesized 6-bromo-2,3-dimethylquinolin-4-yl acetate can be screened against a panel of economically important plant pathogenic fungi to determine its efficacy.

Hypothetical Fungicidal Activity Data:

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea (Gray Mold)15.2
Pyricularia oryzae (Rice Blast)8.5
Septoria tritici (Wheat Leaf Blotch)22.1
Alternaria solani (Early Blight)18.9

This data is representative and for illustrative purposes only.

Conclusion

4-Bromo-2-nitrobenzaldehyde serves as an excellent and readily available precursor for the synthesis of 6-bromo-substituted quinoline derivatives, a class of compounds with significant potential in agrochemical applications. The Domino Nitro Reduction-Friedländer Heterocyclization provides a robust and efficient method for the construction of the quinoline core. The protocols detailed in this application note offer a clear pathway for the synthesis and subsequent evaluation of novel quinoline-based agrochemical candidates. The versatility of the 6-bromo-quinoline scaffold allows for further derivatization, enabling the exploration of structure-activity relationships and the development of next-generation crop protection agents.

References

  • Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 6-BROMO-2[(4-(2,3- DICHLOROPHENYL)) PIPERAZINE-1-YL)METHYL]-3-[8-HYDROXY QUINOLINE -5-YL]-3-QUINAZOLIN -4-ONE LIGAND AND ITS TRANSITION METAL CHELATES. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Molecules. Retrieved February 24, 2026, from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). Atlantis Press. Retrieved February 24, 2026, from [Link]

  • The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. (2017, August 1). Journal of Antimicrobial Chemotherapy. Retrieved February 24, 2026, from [Link]

  • The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. (2017, August 15). Journal of Antimicrobial Chemotherapy. Oxford Academic. Retrieved February 24, 2026, from [Link]

  • Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2025, October 14). ResearchGate. Retrieved February 24, 2026, from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][2][4][7]triazol-5-yl)quinolin-4-amine. (2019, October 27). MDPI. Retrieved February 24, 2026, from [Link]

  • Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. (2001, August 31). MDPI. Retrieved February 24, 2026, from [Link]

  • o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

Sources

Application

Strategic Utilization of 4-Bromo-2-nitrobenzaldehyde: A Modular Platform for Heterocyclic Synthesis

[1][2] H BrNO Molecular Weight: 230.02 g/mol [1] Executive Summary 4-Bromo-2-nitrobenzaldehyde (4-B-2-NB) is a high-value "privileged structure" in organic synthesis, specifically designed for the construction of nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


H

BrNO

Molecular Weight: 230.02 g/mol [1]

Executive Summary

4-Bromo-2-nitrobenzaldehyde (4-B-2-NB) is a high-value "privileged structure" in organic synthesis, specifically designed for the construction of nitrogen-containing heterocycles.[1] Its utility stems from its orthogonal reactivity profile : it possesses three distinct chemical handles—an electrophilic aldehyde, a reducible nitro group, and a cross-coupling-ready aryl bromide—that can be engaged sequentially or simultaneously.

This Application Note provides a technical roadmap for leveraging 4-B-2-NB in the synthesis of 6-bromoindoles (tryptamine precursors), 6,6'-dibromoindigo (organic electronics/dyes), and quinazolines (kinase inhibitors).[1]

Strategic Analysis: The Orthogonal Reactivity Map

To successfully utilize 4-B-2-NB, researchers must understand the hierarchy of its reactivity. The aldehyde is the most labile electrophile, followed by the nitro group (latent nucleophile upon reduction), while the bromine atom remains inert until activated by transition metal catalysis.

Visualization: Chemo-selectivity Logic

The following diagram illustrates the divergent pathways available from this single building block.

ReactivityMap Core 4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2) Aldehyde Aldehyde (-CHO) Electrophilic Attack Core->Aldehyde Nitro Nitro (-NO2) Latent Nucleophile Core->Nitro Bromo Bromo (-Br) Cross-Coupling Handle Core->Bromo Indole 6-Bromoindole (via Henry Rxn) Aldehyde->Indole + MeNO2 / Reduction Indigo 6,6'-Dibromoindigo (via Baeyer-Drewson) Aldehyde->Indigo + Acetone / NaOH Quinazoline Quinazolines (via Condensation) Aldehyde->Quinazoline + Anthranilamide Nitro->Indole Reductive Cyclization Suzuki Biaryls (via Suzuki-Miyaura) Bromo->Suzuki Pd(0) Catalysis

Figure 1: Orthogonal reactivity map showing the three functional handles and their downstream synthetic applications.[1]

Application Protocol 1: Synthesis of 6-Bromoindole

Significance: 6-Bromoindole is a critical intermediate for pharmaceutical alkaloids.[1] While Leimgruber-Batcho synthesis is common for toluenes, the Henry Reaction (Nitroaldol) followed by reductive cyclization is the preferred route when starting from the aldehyde.[1]

Mechanism[2][3][4]
  • Condensation: The aldehyde reacts with nitromethane to form a

    
    -nitrostyrene.
    
  • Reductive Cyclization: The nitro group is reduced to an amine (or hydroxylamine), which performs an intramolecular 5-endo-trig attack on the alkene, followed by elimination of ammonia/water to aromatize.

Step-by-Step Protocol

Reagents:

  • 4-Bromo-2-nitrobenzaldehyde (1.0 eq)

  • Nitromethane (solvent/reagent)

  • Ammonium Acetate (0.4 eq)

  • Iron powder (Fe) / Acetic Acid (AcOH) or Silica gel / Toluene

Phase A: Formation of the Nitrostyrene
  • Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (optional).

  • Dissolution: Dissolve 10.0 g (43.5 mmol) of 4-Bromo-2-nitrobenzaldehyde in 50 mL of nitromethane.

  • Catalysis: Add ammonium acetate (1.34 g, 17.4 mmol).

  • Reaction: Reflux the mixture at 100°C for 2-4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, replaced by the yellow nitrostyrene spot.
    
  • Isolation: Remove excess nitromethane under reduced pressure. Recrystallize the residue from ethanol to yield yellow needles of 4-bromo-2-nitrostyrene.

Phase B: Reductive Cyclization[1]
  • Reduction System: Suspend the nitrostyrene (5.0 g) in 50 mL of Acetic Acid.

  • Addition: Add Iron powder (325 mesh, 4.0 eq) portion-wise to control the exotherm.

  • Heating: Heat to 80°C for 1 hour. The solution will darken significantly.

  • Workup: Filter the hot mixture through a Celite pad to remove iron salts. Dilute the filtrate with water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organics with sat. NaHCO

    
     (carefully, gas evolution) and brine. Dry over MgSO
    
    
    
    . Flash chromatography (Hexane/EtOAc) yields 6-bromoindole as a crystalline solid.

Application Protocol 2: The Baeyer-Drewson Synthesis (Tyrian Purple)

Significance: This reaction provides direct access to 6,6'-dibromoindigo, a historic dye and modern organic semiconductor, in a single step.

Experimental Workflow

This transformation relies on an aldol condensation followed by a specific oxidative dimerization mechanism.[1]

Table 1: Reaction Parameters

Parameter Condition Note
Solvent Acetone / Water Acetone acts as both reagent and solvent.[1]
Base NaOH (1M - 2M) Strong base required for enolate formation.[1]
Stoichiometry 1:10 (Aldehyde:Acetone) Excess acetone prevents side reactions.[1]

| Observation | Color Change | Yellow


 Green 

Deep Purple precipitate.[1] |
Protocol
  • Solution A: Dissolve 4-Bromo-2-nitrobenzaldehyde (1.0 g, 4.35 mmol) in Acetone (10 mL).

  • Solution B: Prepare 20 mL of 1M NaOH.

  • Addition: Add Solution A dropwise to Solution B under vigorous stirring at room temperature.

  • Reaction: The mixture will immediately turn dark. Stir for 1-2 hours.

  • Oxidation: Air bubbling or simple open-air stirring is required to complete the oxidative dimerization of the indoxyl intermediate.

  • Isolation: Filter the purple precipitate. Wash copiously with water, then ethanol, then ether to remove unreacted organic impurities.

  • Yield: 6,6'-Dibromoindigo is highly insoluble; purification is best achieved by sublimation if high purity is needed for electronic applications.

IndigoPathway Start 4-Bromo-2-nitrobenzaldehyde + Acetone Inter1 Aldol Intermediate (Hydroxy-ketone) Start->Inter1 NaOH (aq) Inter2 Indolone Precursor Inter1->Inter2 Cyclization Product 6,6'-Dibromoindigo (Tyrian Purple) Inter2->Product Oxidative Dimerization (O2)

Figure 2: The Baeyer-Drewson pathway for the synthesis of indigoids.[1]

Application Protocol 3: Quinazoline Synthesis

Significance: Quinazolines are foundational scaffolds for kinase inhibitors (e.g., Gefitinib analogs). 4-B-2-NB serves as the "C2" carbon source in these condensations.

Protocol: Oxidative Condensation with 2-Aminobenzylamine[1][2]
  • Reagents: 4-Bromo-2-nitrobenzaldehyde (1.0 mmol), 2-Aminobenzylamine (1.0 mmol), Iodine (I

    
    , 1.1 mmol), K
    
    
    
    CO
    
    
    (2.0 mmol).
  • Solvent: tert-Butanol (5 mL).

  • Procedure: Mix all components in a sealed tube. Heat at 100°C for 12 hours.

  • Mechanism: The aldehyde condenses with the amines to form a tetrahydroquinazoline, which is oxidized by Iodine to the fully aromatic quinazoline.

  • Note: The nitro group of the starting material remains intact in this specific protocol, providing a handle for further derivatization (e.g., reduction to amine for library expansion).

Safety and Handling

  • Lachrymator: Like many benzaldehydes, 4-B-2-NB can be irritating to eyes and mucous membranes.[1] Handle in a fume hood.

  • Energetics: Nitro compounds can be energetic.[1] Avoid heating crude reaction mixtures to dryness without testing for stability.

  • Waste: Brominated organic waste must be segregated from general organic waste streams.

References

  • National Institutes of Health (NIH). (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present.[2][3] PMC2997637. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity.[4][5][6][7] Retrieved from [Link]

Sources

Method

Palladium-catalyzed cross-coupling reactions with 4-Bromo-2-nitrobenzaldehyde

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-nitrobenzaldehyde Authored by: A Senior Application Scientist This document serves as a comprehensive technical guide for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-nitrobenzaldehyde

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of 4-bromo-2-nitrobenzaldehyde in palladium-catalyzed cross-coupling reactions. It provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Strategic Value of 4-Bromo-2-nitrobenzaldehyde

4-Bromo-2-nitrobenzaldehyde is a highly versatile aromatic building block in modern organic synthesis.[1] Its structure, a benzaldehyde core substituted with a bromine atom and a nitro group, offers a unique combination of reactive sites.[1][2] The compound typically appears as a yellow to orange crystalline solid with the molecular formula C₇H₄BrNO₃.[1]

The utility of this reagent stems from three key features:

  • The Aldehyde Group: A versatile handle for further transformations such as reductive amination, Wittig reactions, and condensations to build molecular complexity.[3][4]

  • The Bromo Group: An excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The reactivity of aryl halides in the crucial oxidative addition step generally follows the trend C-I > C-Br > C-Cl.[5][6]

  • The Nitro Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring, making the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst.

This combination makes 4-bromo-2-nitrobenzaldehyde a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][7][8]

Overview of Applicable Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions represent a revolutionary and Nobel Prize-winning technology for the precise construction of chemical bonds.[9][10] For an aryl bromide substrate like 4-bromo-2-nitrobenzaldehyde, four principal classes of coupling reactions are particularly relevant:

  • Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling with an organoboron reagent (boronic acid or ester).[10][11][12]

  • Heck Reaction: Creates a C-C bond by coupling with an alkene, typically forming a substituted styrene derivative.[5][9][13]

  • Sonogashira Coupling: Generates a C(sp²)-C(sp) bond through reaction with a terminal alkyne.[6][14][15]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling with a primary or secondary amine.[16][17][18]

The general workflow for these reactions is conceptually similar, involving the careful assembly of reagents under an inert atmosphere, followed by heating, work-up, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base prep_glassware Dry & Assemble Glassware prep_reagents->prep_glassware prep_inert Establish Inert Atmosphere (N₂ or Ar) prep_glassware->prep_inert add_reagents Add Reagents & Anhydrous Solvent prep_inert->add_reagents degas Degas Solvent (if required) add_reagents->degas heat Heat to Target Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Cool to RT monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify via Column Chromatography dry->purify G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)L₂-R' ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR reagents1 Ar-Br reagents2 R'-B(OR)₂ reagents3 Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Key Experimental Parameters & Rationale
ParameterComponent / ConditionRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ can be used directly but is more air-sensitive.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosThe ligand stabilizes the Pd(0) species, prevents catalyst decomposition, and modulates its reactivity. For electron-deficient aryl bromides like our substrate, bulky, electron-rich phosphines like SPhos or XPhos often accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. [11][12]K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and basic, often improving yields for challenging substrates.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is common, as water aids in dissolving the base and boronic acid. Anhydrous conditions can also be used. Dioxane is a frequent choice for its ability to dissolve a wide range of organic reagents.
Temperature 80 - 110 °CThe reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. [18]
General Protocol: Suzuki Coupling with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-nitrobenzaldehyde (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours). [18]6. Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenyl-2-nitrobenzaldehyde.

Representative Suzuki-Miyaura Couplings
EntryBoronic Acid/EsterKey ConditionsProduct
1Phenylboronic acidPd(OAc)₂/SPhos, K₂CO₃, Dioxane/H₂O, 100 °C4-Phenyl-2-nitrobenzaldehyde
24-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄, Toluene/H₂O, 90 °C4-(4-Methoxyphenyl)-2-nitrobenzaldehyde
3Methylboronic acidPd₂(dba)₃/P(t-Bu)₃, Cs₂CO₃, THF, 80 °C4-Methyl-2-nitrobenzaldehyde
4Vinylboronic acid pinacol esterPdCl₂(dppf), K₂CO₃, Dioxane/H₂O, 90 °C4-Vinyl-2-nitrobenzaldehyde

Application Protocol 2: Heck Reaction

Principle: To form a new C-C bond by coupling 4-bromo-2-nitrobenzaldehyde with an alkene, such as styrene or an acrylate, leading to the synthesis of substituted alkenes. [9][13]The reaction typically exhibits high trans selectivity. [13]

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition AlkeneComplex [ArPd(alkene)L₂]⁺Br⁻ ArPdBr->AlkeneComplex Alkene Coordination SigmaAlkyl σ-alkyl-Pd(II) AlkeneComplex->SigmaAlkyl Migratory Insertion HPdBr H-Pd(II)L₂-Br SigmaAlkyl->HPdBr β-Hydride Elimination Product Ar-Alkene SigmaAlkyl->Product HPdBr->Pd0 Base-assisted Reductive Elimination reagents1 Ar-Br reagents2 Alkene reagents3 Base (e.g., Et₃N)

Caption: Simplified catalytic cycle for the Heck reaction.
Key Experimental Parameters & Rationale
ParameterComponent / ConditionRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂Palladium(II) acetate is the most common and robust precatalyst for the Heck reaction. [9]It is typically used without a phosphine ligand ("ligandless") or with one.
Ligand PPh₃, P(o-tolyl)₃While some Heck reactions work without added phosphine ligands, their presence can improve catalyst stability and lifetime. For aryl bromides, simple triarylphosphines are often sufficient. [5]
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the H-Br generated in the catalytic cycle, regenerating the Pd(0) catalyst. [9]Triethylamine (Et₃N) is a common choice as it is a liquid and acts as both base and solvent in some cases.
Solvent DMF, Acetonitrile, TolueneA polar aprotic solvent like DMF is frequently used as it helps to dissolve the reactants and stabilize charged intermediates in the catalytic cycle. [5]
Temperature 100 - 140 °CThe Heck reaction often requires higher temperatures than Suzuki couplings to promote the migratory insertion and β-hydride elimination steps.
General Protocol: Heck Reaction with n-Butyl Acrylate
  • Reaction Setup: In a sealed tube or pressure vessel, add 4-bromo-2-nitrobenzaldehyde (1.0 mmol, 230 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg). [5]2. Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL), n-butyl acrylate (1.5 mmol, 215 µL), and triethylamine (2.0 mmol, 279 µL) via syringe. [5]4. Reaction: Tightly seal the vessel and heat the mixture to 120 °C with stirring. Monitor the reaction by TLC or GC-MS (typically 6-24 hours).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with diethyl ether (40 mL) and filter through a pad of celite to remove palladium black. [5]Wash the filtrate with 1M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield (E)-butyl 3-(4-formyl-3-nitrophenyl)acrylate.

Representative Heck Reactions
EntryAlkeneKey ConditionsProduct
1n-Butyl acrylatePd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 120 °C(E)-Butyl 3-(4-formyl-3-nitrophenyl)acrylate
2StyrenePd(OAc)₂, NaOAc, TBAB, DMF, 130 °C(E)-4-(2-Phenylvinyl)-2-nitrobenzaldehyde
3Ethylene (gas)PdCl₂(PPh₃)₂, Et₃N, Acetonitrile, 100 °C, 5 bar4-Vinyl-2-nitrobenzaldehyde
4CyclohexenePd(OAc)₂, K₂CO₃, DMF, 140 °C4-(Cyclohex-1-en-1-yl)-2-nitrobenzaldehyde

Application Protocol 3: Sonogashira Coupling

Principle: To couple 4-bromo-2-nitrobenzaldehyde with a terminal alkyne, forming an arylalkyne. This reaction is a cornerstone for synthesizing conjugated systems found in organic materials and pharmaceuticals. [6][7]The classic protocol uses both palladium and copper(I) co-catalysis. [6][14]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdC Ar-Pd(II)L₂-C≡CR' ArPdBr->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdC->Product CuX Cu(I)X CuC Cu(I)-C≡CR' CuX->CuC Deprotonation (with Base) CuC->ArPdBr Transmetalating Species CuC->CuX from Pd Cycle reagents1 Ar-Br reagents2 H-C≡CR' reagents3 Base (e.g., Et₃N)

Caption: Simplified catalytic cycle for the Sonogashira coupling.
Key Experimental Parameters & Rationale
ParameterComponent / ConditionRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These complexes are standard for Sonogashira couplings. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ.
Copper(I) Co-catalyst CuICopper(I) iodide is the classic co-catalyst. It reacts with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex much faster than the alkyne itself. [19]
Base Et₃N, DiisopropylamineAn amine base is required to deprotonate the terminal alkyne and to neutralize the H-Br byproduct. It often serves as the solvent or co-solvent.
Solvent THF, DMF, TolueneAnhydrous solvents are crucial to prevent unwanted side reactions, particularly the homocoupling of the alkyne (Glaser coupling).
Temperature Room Temp. to 80 °CThe use of a copper co-catalyst allows many Sonogashira reactions to proceed under mild conditions, often at room temperature. [6]
General Protocol: Sonogashira Coupling with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask, add 4-bromo-2-nitrobenzaldehyde (1.0 mmol, 230 mg), PdCl₂(PPh₃)₂ (0.015 mmol, 10.5 mg), and copper(I) iodide (0.03 mmol, 5.7 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL). Stir to dissolve, then add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide). Monitor by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate. Dissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove copper salts, followed by water and brine. [19]6. Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography (hexane/ethyl acetate) to afford 4-(phenylethynyl)-2-nitrobenzaldehyde.

Representative Sonogashira Couplings
EntryAlkyneKey ConditionsProduct
1PhenylacetylenePdCl₂(PPh₃)₂/CuI, Et₃N, THF, RT4-(Phenylethynyl)-2-nitrobenzaldehyde
2TrimethylsilylacetylenePd(PPh₃)₄/CuI, Et₃N, Toluene, 60 °C4-((Trimethylsilyl)ethynyl)-2-nitrobenzaldehyde
31-HexynePdCl₂(PPh₃)₂/CuI, i-Pr₂NH, DMF, 50 °C4-(Hex-1-yn-1-yl)-2-nitrobenzaldehyde
4Propargyl alcoholPd(OAc)₂/XPhos/CuI, K₂CO₃, Dioxane, 70 °C4-(3-Hydroxyprop-1-yn-1-yl)-2-nitrobenzaldehyde

Application Protocol 4: Buchwald-Hartwig Amination

Principle: To form a C-N bond between 4-bromo-2-nitrobenzaldehyde and a primary or secondary amine. This reaction is a premier method for synthesizing arylamines, which are ubiquitous in pharmaceuticals. [16][18]

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition AmidoComplex Ar-Pd(II)L₂(NR¹R²) ArPdBr->AmidoComplex Amine Coordination & Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product reagents1 Ar-Br reagents2 HNR¹R² reagents3 Base (e.g., NaOt-Bu)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Key Experimental Parameters & Rationale
ParameterComponent / ConditionRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common air-stable Pd(0) source often preferred for this reaction. [18]Specialized precatalysts (e.g., XPhos-Pd-G3) are also highly effective, offering improved activity and stability.
Ligand XPhos, RuPhos, BINAPThis reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. These ligands promote the difficult C-N reductive elimination step. [16]The choice of ligand is often substrate-dependent and may require screening. [20]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice. [20]Caution: Strong bases like alkoxides are incompatible with some functional groups like esters. [17]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are standard. Toluene is an excellent choice for its high boiling point and inertness. [20]
Temperature 80 - 110 °CHeating is necessary to drive the reaction to completion, particularly for less reactive amines or aryl halides. [18]
General Protocol: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: To a glovebox-dried vial or Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reagent Addition: Add 4-bromo-2-nitrobenzaldehyde (1.0 mmol, 230 mg).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of Argon.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring. Monitor progress by LC-MS (typically 12-24 hours). [18]6. Work-up: Cool to room temperature, dilute with ethyl acetate (30 mL), and carefully quench with water. Separate the layers and wash the organic phase with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography to afford 4-morpholino-2-nitrobenzaldehyde.

Representative Buchwald-Hartwig Aminations
EntryAmineKey ConditionsProduct
1MorpholinePd₂(dba)₃/XPhos, NaOt-Bu, Toluene, 100 °C4-Morpholino-2-nitrobenzaldehyde
2AnilinePd(OAc)₂/BINAP, Cs₂CO₃, Dioxane, 110 °C4-(Phenylamino)-2-nitrobenzaldehyde
3BenzylaminePd₂(dba)₃/RuPhos, KOt-Bu, Toluene, 90 °C4-(Benzylamino)-2-nitrobenzaldehyde
4Benzophenone iminePd(OAc)₂/XPhos, KOt-Bu, DMF, 100 °C4-Amino-2-nitrobenzaldehyde
Followed by acidic hydrolysis to reveal the primary amine.
[21]

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • IntechOpen. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bacsa, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction between 4-bromobenzaldehyde and n-butyl acrylate using compounds 4 and 5 as catalysts. Retrieved from [Link]

  • Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Sarka, V., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • CSIC. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Retrieved from [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 4-Bromo-2-nitrobenzaldehyde by recrystallization

Product: 4-Bromo-2-nitrobenzaldehyde CAS: 5551-12-2 Application: Pharmaceutical Intermediate (API Synthesis) Document Type: Technical Troubleshooting & Protocol Guide[1][2] Technical Profile & Thermodynamic Context Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Bromo-2-nitrobenzaldehyde CAS: 5551-12-2 Application: Pharmaceutical Intermediate (API Synthesis) Document Type: Technical Troubleshooting & Protocol Guide[1][2]

Technical Profile & Thermodynamic Context

Before attempting purification, it is critical to understand the physicochemical behavior of this compound. 4-Bromo-2-nitrobenzaldehyde is an aromatic aldehyde with a nitro group, rendering it sensitive to oxidation and thermal decomposition.

ParameterValueImplications for Purification
Melting Point 95–99 °C High Risk of Oiling Out. The melting point is relatively low. If the crystallization temperature exceeds 95°C (or the depressed melting point in solvent), the compound will separate as an oil rather than crystals.
Solubility Soluble in hot EtOH, IPA, EtOAc. Insoluble in water.Ethanol/Water or Isopropanol (IPA) are the preferred solvent systems.
Major Impurities 4-Bromo-2-nitrobenzoic acidAldehydes auto-oxidize. Acidic impurities significantly alter solubility and must be removed via base wash or specific solvent choice.

Standard Operating Procedure (SOP): Recrystallization

Primary Solvent System: Ethanol (95%) or Ethanol/Water (9:1 v/v). Alternative System (for stubborn oils): Isopropanol (IPA).

Phase A: Pre-Treatment (Highly Recommended for Crude Batches)

If your crude material is dark brown or has a pungent acidic smell, it likely contains 4-bromo-2-nitrobenzoic acid. Recrystallization alone may not remove this.

  • Dissolve crude solid in Ethyl Acetate.

  • Wash with 5% NaHCO₃ (aq) to extract the acid.

  • Wash with brine, dry over Na₂SO₄, and evaporate to dryness.

  • Proceed to Phase B with the resulting solid.

Phase B: Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) and heat to near-boiling (~75-78°C). Add solvent in small increments until the solid just dissolves.[3]

    • Note: Do not exceed 80°C to prevent decomposition.

  • Hot Filtration: If insoluble particles (inorganic salts from nitration) remain, filter the hot solution rapidly through a fluted filter paper or a pre-heated glass frit.

  • Nucleation & Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).

    • Critical: Do not plunge immediately into ice. Rapid cooling traps impurities and induces oiling.[3]

  • Crystallization: Once at room temperature, visible needles should form. Place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[3][4] Wash the cake with cold Ethanol/Water (1:1). Dry under vacuum at <40°C.

Visual Workflow: Purification Logic

RecrystallizationLogic Start Crude 4-Bromo-2-nitrobenzaldehyde CheckAcid Is crude acidic/dark? Start->CheckAcid BaseWash Pre-wash: EtOAc / NaHCO3 CheckAcid->BaseWash Yes Dissolve Dissolve in Hot EtOH (75°C) CheckAcid->Dissolve No BaseWash->Dissolve FilterHot Hot Filtration (Remove salts) Dissolve->FilterHot Cool Slow Cool to RT FilterHot->Cool ResultCheck Observation? Cool->ResultCheck Crystals Needle Crystals Formed ResultCheck->Crystals Success Oil Red/Orange Oil Droplets ResultCheck->Oil Failure (Oiling Out) NoSolid No Precipitate ResultCheck->NoSolid Yield Issue FixOil Reheat -> Add Seed Crystal -> Slower Cool Oil->FixOil FixNoSolid Evaporate 30% Solvent -> Ice Bath NoSolid->FixNoSolid FixOil->Cool FixNoSolid->Cool

Figure 1: Decision matrix for the purification of 4-Bromo-2-nitrobenzaldehyde, including pre-treatment and troubleshooting paths.

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: Instead of crystals, I see red/orange oily droplets at the bottom of the flask as it cools. Why is this happening?

Technical Diagnosis: This is "oiling out."[3][4][5][6][7] It occurs because the saturation temperature of your solution is higher than the melting point of the solvated compound.[3] Since 4-Bromo-2-nitrobenzaldehyde melts around 96-99°C, impurities or solvent interactions can depress this melting point further. If the solution becomes saturated at 85°C, the product separates as a liquid (oil) rather than a solid.

Corrective Action:

  • Reheat: Warm the mixture until the oil redissolves.

  • Adjust Solvent: Add a small amount of additional solvent (Ethanol).[4] This lowers the saturation temperature, ensuring saturation occurs below the melting point.

  • Seed: As the solution cools to ~50°C (before the oil forms), add a "seed crystal" of pure product. This provides a template for the lattice to form, bypassing the amorphous oil phase.

  • Vigorous Stirring: If seeding fails, stir vigorously during cooling to prevent oil droplets from coalescing.

Issue 2: Low Yield

User Question: I started with 10g of crude, but only recovered 3g. Where did it go?

Technical Diagnosis: Nitrobenzaldehydes are moderately soluble in ethanol even at room temperature. If you used too much solvent (low supersaturation), the product remains in the "mother liquor."[3]

Corrective Action:

  • Rotovap: Concentrate the mother liquor (filtrate) to half its volume using a rotary evaporator.

  • Second Crop: Cool the concentrated liquor in an ice bath to induce a "second crop" of crystals. (Note: The second crop is usually less pure than the first).

  • Solvent Switch: Next time, use a mixed solvent system. Dissolve in minimum hot Ethanol, then add water dropwise until persistent cloudiness appears (the "cloud point"), then cool.

Issue 3: Acid Contamination

User Question: The melting point of my purified crystals is broad (85-92°C) and the material smells sharp.

Technical Diagnosis: The aldehyde has oxidized to 4-bromo-2-nitrobenzoic acid . Acids disrupt the crystal lattice of aldehydes, broadening the melting point.

Corrective Action: Recrystallization is inefficient at separating the acid from the aldehyde if the acid content is high (>5%).

  • Protocol: Dissolve the solid in Ethyl Acetate or DCM and wash with saturated Sodium Bicarbonate (NaHCO₃). The acid will move to the aqueous layer (as the salt), leaving the pure aldehyde in the organic layer. Dry and re-crystallize.

Frequently Asked Questions (FAQs)

Q: Can I use water as the primary solvent? A: No. 4-Bromo-2-nitrobenzaldehyde is nearly insoluble in water. Water should only be used as an "anti-solvent" added to the ethanol solution to force precipitation.

Q: Why is my product turning dark brown on the shelf? A: Nitrobenzaldehydes are photo-sensitive and prone to air oxidation.

  • Storage: Store in an amber vial, under an inert atmosphere (Nitrogen or Argon), and preferably in a refrigerator (2-8°C).

Q: Is the compound toxic? A: Yes. Like many nitro-aromatics and halogenated benzyl derivatives, it is a skin and eye irritant and potentially sensitizing. Always handle in a fume hood wearing nitrile gloves.

References

  • TCI Chemicals. Product Specification: 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2).[1][2][8] Retrieved from

  • Sigma-Aldrich (Merck). Safety Data Sheet & Properties: 4-Bromo-2-nitrobenzaldehyde. Retrieved from [1]

  • PubChem. Compound Summary: 4-Bromo-2-nitrobenzaldehyde.[1][2][8][9][10] National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis and Industrial Production of Nitrobenzaldehydes. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with 4-Bromo-2-nitrobenzaldehyde

Welcome to the Technical Support Center for 4-Bromo-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges and low yields in chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Bromo-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges and low yields in chemical transformations involving this versatile but sometimes challenging reagent. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven experience.

Understanding the Reactivity of 4-Bromo-2-nitrobenzaldehyde

4-Bromo-2-nitrobenzaldehyde is a trifunctional molecule, and its reactivity is a composite of its three key components: the aldehyde, the nitro group, and the bromine atom. The interplay between these groups dictates the molecule's behavior in chemical reactions and is often the source of unexpected outcomes and low yields.

  • Aldehyde Group: The primary site for nucleophilic attack, participating in reactions like condensations (e.g., Knoevenagel), olefinations (e.g., Wittig), and reductions. Its reactivity is significantly influenced by the electron-withdrawing nitro group.

  • Nitro Group: A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). It can also be selectively reduced to an amino group.

  • Bromo Group: A good leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira) and a potential site for nucleophilic aromatic substitution, with its reactivity enhanced by the ortho-nitro group.

This guide is structured to address specific issues you might encounter when working with this multifaceted molecule.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: Low Yields in Knoevenagel Condensation

Question: I am attempting a Knoevenagel condensation with 4-Bromo-2-nitrobenzaldehyde and an active methylene compound, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in Knoevenagel condensations involving 4-Bromo-2-nitrobenzaldehyde can often be attributed to several factors, primarily related to the reactivity of the aldehyde and the stability of the product.

Causality and Troubleshooting Steps:

  • Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the nucleophile to the aldehyde carbonyl.

    • Solution: Consider using a less bulky active methylene compound if possible. Using a stronger, non-nucleophilic base can also help to deprotonate the active methylene compound more effectively, increasing its nucleophilicity.

  • Side Reactions: The strong electron-withdrawing nature of the nitro group makes the aldehyde highly reactive, but can also promote side reactions.

    • Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration can often minimize the formation of byproducts. Ensure an inert atmosphere to prevent oxidation of the aldehyde to the corresponding carboxylic acid.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the catalyst or base. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction.[1]

  • Product Precipitation and Isolation: The product, once formed, may be sparingly soluble in the reaction solvent, leading to incomplete reaction or difficult isolation.

    • Solution: If the product precipitates, ensure vigorous stirring to maintain a homogenous mixture. During workup, ensure the product is fully dissolved before extraction. If the product is a solid, washing with a cold, non-polar solvent can help remove unreacted starting materials.

dot

Knoevenagel_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Knoevenagel Condensation cause1 Steric Hindrance (ortho-Nitro Group) start->cause1 cause2 Side Reactions (e.g., Oxidation) start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Product Isolation Issues start->cause4 sol1 Use less bulky nucleophile Use stronger, non-nucleophilic base cause1->sol1 Address sol2 Lower reaction temperature Maintain inert atmosphere cause2->sol2 Mitigate sol3 Monitor with TLC Add fresh catalyst/base Optimize solvent (e.g., DMF, DMSO) cause3->sol3 Overcome sol4 Vigorous stirring Ensure complete dissolution during workup Wash solid product with cold, non-polar solvent cause4->sol4 Improve

Caption: Troubleshooting workflow for low yields in Knoevenagel condensations.

Issue 2: Poor Conversion in Suzuki and Sonogashira Cross-Coupling Reactions

Question: I am trying to perform a Suzuki or Sonogashira coupling at the bromine position of 4-Bromo-2-nitrobenzaldehyde, but I am seeing a lot of starting material remaining. What could be wrong?

Answer: The success of palladium-catalyzed cross-coupling reactions on 4-Bromo-2-nitrobenzaldehyde is highly dependent on the catalyst system and reaction conditions. The presence of the aldehyde and nitro groups can complicate the catalytic cycle.

Causality and Troubleshooting Steps:

  • Catalyst Inhibition/Deactivation: The aldehyde or nitro group can potentially coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Screen a variety of palladium catalysts and ligands. For Suzuki couplings, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos, which can be more effective for challenging substrates.[2] For Sonogashira reactions, ensure a copper(I) co-catalyst is used, as this can increase the reaction rate.[3]

  • Insufficiently Degassed System: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.

    • Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step in Suzuki couplings and for the formation of the copper acetylide in Sonogashira reactions.

    • Solution: For Suzuki reactions, a common solvent system is a mixture of an ethereal solvent (like 1,4-dioxane or THF) and water, with a base such as K₂CO₃ or K₃PO₄. For Sonogashira reactions, an amine base like triethylamine or diisopropylamine in a solvent like THF or DMF is typically used.[2][4]

  • Homocoupling of Boronic Acid/Alkyne: This is a common side reaction, especially in the presence of oxygen.

    • Solution: Rigorous degassing is the primary solution. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.

ReactionRecommended Catalyst/LigandRecommended BaseRecommended Solvent
Suzuki Pd(PPh₃)₄, PdCl₂(dppf), Buchwald ligands (XPhos, SPhos)K₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O
Sonogashira Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuIEt₃N, i-Pr₂NHTHF, DMF

Table 1: Recommended starting conditions for cross-coupling reactions.

Issue 3: Unwanted Side Products in Reduction Reactions

Question: I am trying to selectively reduce either the nitro group or the aldehyde of 4-Bromo-2-nitrobenzaldehyde, but I am getting a mixture of products or reduction of both functional groups. How can I achieve better selectivity?

Answer: Achieving chemoselectivity in the reduction of 4-Bromo-2-nitrobenzaldehyde requires careful choice of the reducing agent and reaction conditions. The aldehyde is generally more susceptible to reduction than the nitro group under many conditions.

Causality and Troubleshooting Steps:

  • Selective Reduction of the Aldehyde: To reduce the aldehyde to an alcohol while leaving the nitro and bromo groups intact, a mild reducing agent is required.

    • Solution: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures (e.g., 0 °C) is often effective for this transformation. The Luche reduction (NaBH₄ with CeCl₃) is also an excellent method for the chemoselective reduction of aldehydes in the presence of other reducible groups.[5]

  • Selective Reduction of the Nitro Group: Reducing the nitro group to an amine without affecting the aldehyde or the bromo group is more challenging.

    • Solution:

      • Metal-Acid Systems: Iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are classic reagents for this transformation. These conditions are generally mild enough to spare the aldehyde and avoid dehalogenation.

      • Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the nitro group, it often leads to the reduction of the aldehyde and can also cause debromination.[6] A modified catalyst, such as a poisoned palladium catalyst or using transfer hydrogenation with a hydrogen donor like hydrazine in the presence of a catalyst like Raney Nickel, can sometimes provide better selectivity.[6]

      • Other Reagents: Sodium dithionite (Na₂S₂O₄) or Co₂(CO)₈/H₂O have also been reported to selectively reduce nitro groups in the presence of aldehydes.[7]

dot

Reduction_Selectivity cluster_aldehyde_reduction Selective Aldehyde Reduction cluster_nitro_reduction Selective Nitro Reduction start 4-Bromo-2-nitrobenzaldehyde reagent1 NaBH₄ / MeOH, 0 °C start->reagent1 reagent2 Luche Reduction (NaBH₄ / CeCl₃) start->reagent2 reagent3 Fe / AcOH or SnCl₂ start->reagent3 reagent4 Transfer Hydrogenation (e.g., Hydrazine / Raney Ni) start->reagent4 reagent5 Na₂S₂O₄ or Co₂(CO)₈/H₂O start->reagent5 product1 4-Bromo-2-nitrobenzyl alcohol reagent1->product1 reagent2->product1 product2 4-Bromo-2-aminobenzaldehyde reagent3->product2 reagent4->product2 reagent5->product2

Caption: Decision tree for selective reduction of 4-Bromo-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Bromo-2-nitrobenzaldehyde? A1: 4-Bromo-2-nitrobenzaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[8] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 4°C is recommended to prevent degradation.[9]

Q2: I am having trouble purifying my product from unreacted 4-Bromo-2-nitrobenzaldehyde. What are the best methods? A2: The purification strategy will depend on the properties of your product.

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If your product is a solid and has significantly different solubility from the starting material in a particular solvent system, recrystallization can be a highly effective purification technique.

  • Acid-Base Extraction: If your product has a basic or acidic functional group that the starting material lacks, you can use acid-base extraction to separate them. For example, if you have an amine product, you can extract it into an acidic aqueous layer, leaving the neutral starting material in the organic layer.

Q3: Can the bromine atom in 4-Bromo-2-nitrobenzaldehyde be displaced by a nucleophile via SNAr? A3: Yes, the bromine atom is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group, which can stabilize the negatively charged Meisenheimer intermediate.[10] The rate of this reaction will depend on the nucleophilicity of the incoming nucleophile and the reaction conditions. Strong nucleophiles like alkoxides or amines can displace the bromide, especially at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

Materials:

  • 4-Bromo-2-nitrobenzaldehyde

  • Active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 equivalents)

  • Base (e.g., piperidine, catalytic amount)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-2-nitrobenzaldehyde (1 equivalent) in the chosen solvent.

  • Add the active methylene compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki Cross-Coupling

Materials:

  • 4-Bromo-2-nitrobenzaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a Schlenk flask, add 4-Bromo-2-nitrobenzaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • AK Scientific, Inc.
  • BenchChem. (2025). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • BenchChem. (2025).
  • ChemicalBook. 4-Bromo-2-nitrobenzaldehyde synthesis.
  • Cho, B. T. (2006). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bull. Korean Chem. Soc., 27(9), 1343-1344.
  • Markó, I. E., et al. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306–1309.
  • PrepChem.
  • PubChem. 4-Bromo-2-nitrobenzaldehyde.
  • Quora. What is the stereoselectivity of Wittig's reaction?
  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O.
  • ResearchGate. Typical reaction conditions for the Wittig reaction of 4‐phenyl...
  • Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions.
  • Chegg. Solved 2. The key mechanistic steps of the nucleophilic...
  • Chemistry Stack Exchange. Selective reduction of aldehydes in the presence of a nitro group with TUDO.
  • Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds.
  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Organic Syntheses. p-BROMOBENZALDEHYDE.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry Stack Exchange. (2016). Reduction of a ketone in the presence of an aldehyde.
  • BenchChem. (2025). Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Chemistry Portal. Wittig Reaction.
  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • PMC.
  • Sigma-Aldrich. 4-Bromo-2-nitrobenzaldehyde 96%.
  • Study.com. Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline.
  • Tetrahedron. Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Thermo Fisher Scientific.
  • ChemScene. 5551-12-2 | 4-Bromo-2-nitrobenzaldehyde.
  • YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
  • Echemi. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Fisher Scientific.
  • Organic Reactions.
  • Pearson+. The Knoevenagel condensation is a special case of the aldol conde...
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • ResearchGate. Selective reduction of aldehydes in the presence of a nitro group with TUDO.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Chemoselective Reduction of Aldehydes.
  • ACS Publications.
  • Ambeed.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in the Synthesis of Bromonitrobenzoic Acids

The following Technical Support Guide is structured to address the regiochemical challenges in synthesizing bromonitrobenzoic acids. Subject: Minimizing the formation of 4-bromo-2-nitrobenzoic acid (Impurity) during the...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the regiochemical challenges in synthesizing bromonitrobenzoic acids.

Subject: Minimizing the formation of 4-bromo-2-nitrobenzoic acid (Impurity) during the synthesis of 4-bromo-3-nitrobenzoic acid (Target). Ticket ID: REGIO-BNBA-001 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Mechanistic Insight[2][3][4][5]

The Core Problem: You are likely synthesizing 4-bromo-3-nitrobenzoic acid via the nitration of 4-bromobenzoic acid.[1][2][3][4][5][6][7] The formation of the 2-nitro isomer (4-bromo-2-nitrobenzoic acid) is a common impurity caused by loss of kinetic control.[1][2]

The Chemistry: In 4-bromobenzoic acid, the directing groups function cooperatively to favor the 3-position:

  • -COOH (Carboxyl): Strong electron-withdrawing group (EWG).[1][2] Directs meta (positions 3 and 5).[1][2][4][8]

  • -Br (Bromo): Weak EWG but resonance donating.[1][2] Directs ortho/para. Since the para position is blocked by the carboxyl group, it directs ortho (positions 3 and 5).

Why the Impurity Forms: While the 3-position is thermodynamically and kinetically favored, the 2-position (ortho to -COOH, meta to -Br) is not strictly "forbidden"—it simply has a significantly higher activation energy (


).[1][2] The 2-nitro isomer forms under two primary conditions:
  • Thermal Excitation: Reaction temperatures exceeding 5°C provide enough energy to overcome the higher

    
     of the 2-position transition state.[1]
    
  • Localized Hotspots: Poor stirring or rapid addition creates transient zones of high temperature and high

    
     concentration, forcing non-selective nitration.
    

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the critical control points required to suppress the 2-nitro impurity.

NitrationPathways cluster_conditions Critical Process Parameters Start Starting Material: 4-Bromobenzoic Acid TS_Major Transition State A (Low Energy) Favored by -COOH & -Br Start->TS_Major Kinetic Control (T < 5°C) TS_Minor Transition State B (High Energy) Sterically Hindered Start->TS_Minor Thermal Leakage (T > 10°C) Reagent Reagents: HNO3 / H2SO4 Reagent->Start Product_Major TARGET PRODUCT 4-Bromo-3-nitrobenzoic acid (>95% Yield) TS_Major->Product_Major Product_Minor IMPURITY 4-Bromo-2-nitrobenzoic acid (<5% Yield) TS_Minor->Product_Minor

Caption: Reaction pathway analysis showing the divergence between the kinetically favored target (3-nitro) and the thermally induced impurity (2-nitro).

Protocol Optimization (Troubleshooting Guide)

Phase 1: Synthesis (Prevention)[1][2]

Q: My HPLC shows 8-10% of the 2-nitro isomer. How do I reduce this upstream?

A: The most effective purification is preventing the impurity from forming. You must enforce strict Kinetic Control .

ParameterRecommended SpecificationThe "Why" (Causality)
Temperature 0°C – 5°C (Strict)The activation energy for the 2-nitro position is high.[1][2] Keeping the system cold denies the molecules the energy required to access this pathway.
Addition Mode Solid addition to Acid (Portion-wise)Adding solid 4-bromobenzoic acid to the pre-cooled acid mixture allows better heat dissipation than adding acid to the solid.[1][2]
Agitation High-Torque Overhead StirringViscosity increases significantly at 0°C. Magnetic stirring often fails, creating "hotspots" where local T > 20°C, instantly generating the impurity.[1][2]
Acid Ratio HNO3 (1.1 eq) : H2SO4 (Solvent)Excess sulfuric acid acts as a heat sink and dehydrating agent.[1][2] Avoid large excesses of nitric acid which increase the chemical potential for non-selective attack.

Protocol Adjustment:

  • Charge concentrated H2SO4 into the reactor and cool to 0°C .

  • Add Fuming HNO3 dropwise, maintaining T < 5°C.

  • Add 4-bromobenzoic acid solid in small portions over 1-2 hours. Do not allow T to spike above 5°C.

  • Post-addition, allow to warm to room temperature slowly only after the exotherm has subsided.

Phase 2: Purification (Correction)[1][2]

Q: I already have the crude mixture. How do I remove the 4-bromo-2-nitrobenzoic acid?

A: You can exploit the Orth-Effect on solubility.[1][2] The 2-nitro isomer (ortho-nitro) often exhibits higher solubility in polar organic solvents compared to the 3-nitro isomer due to the twisting of the carboxyl group and disruption of intermolecular hydrogen bonding dimers.[1][2]

Recommended Recrystallization System:

  • Solvent: Ethanol (95%) or Ethanol/Water (80:20).[1][2]

  • Method:

    • Dissolve crude solid in boiling Ethanol.

    • Add water dropwise until slight turbidity persists (if using mixed system).

    • Cool slowly to room temperature, then to 4°C.

    • The Target (3-nitro) will crystallize out.[1][2][3][4][6]

    • The Impurity (2-nitro) will largely remain in the mother liquor.[1][2]

Alternative Route Analysis

Q: Direct nitration is still giving me too much impurity. Is there another way?

A: Yes. If your application requires >99.5% purity (e.g., API synthesis), consider the Oxidation Route .

Workflow:

  • Start with 4-Bromotoluene.

  • Nitrate: This yields 4-bromo-2-nitrotoluene (Major) and 4-bromo-3-nitrotoluene (Minor) .[1][2]

  • Separate Isomers: Distill or crystallize the nitrotoluenes. This is often easier than separating the benzoic acids. Isolate pure 4-bromo-3-nitrotoluene .

  • Oxidize: Use KMnO4 or Co/Mn/O2 to oxidize the methyl group to a carboxyl group.[1]

    • Result: Pure 4-bromo-3-nitrobenzoic acid with zero 2-nitro isomer (as the carbon skeleton is fixed).[1][2]

Note: This route is longer but guarantees regiochemical purity if the intermediate nitrotoluene is purified first.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to separate the isomers? A: Yes, but it is difficult. Both are acidic and polar.[1] You must use a buffered mobile phase (e.g., 0.1% Formic Acid or TFA) to prevent peak tailing.[1] The


 is usually small. Recrystallization is far more scalable.[1][2]

Q: Why does the 2-nitro isomer form at all if the directing groups oppose it? A: At high temperatures, the reaction shifts closer to diffusion control rather than chemical control.[1] The highly reactive nitronium ion (


) will attack any available electron density.[1] While position 3 is electron-rich, position 2 is not completely inert, especially if the reaction mixture is heterogeneous.[1][2]

Q: Is the 2-nitro isomer dangerous? A: Like many nitro-aromatics, it is likely toxic and a skin irritant, but it does not present a significantly higher safety risk than the target molecule.[1][2] The primary concern is that it acts as a chain-terminator or defect in downstream coupling reactions (e.g., Suzuki couplings).[1][2]

References

  • ChemicalBook. (2024).[1] Synthesis of 4-bromo-3-nitrobenzoic acid from 4-bromobenzoic acid via low-temperature nitration.[1][2][3][6]Link[1][2]

  • BenchChem. (2025).[1][2][8] Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid (Analogous Mechanism).Link[1][2]

  • Study.com. (2024).[1] Mechanism of Nitration of 4-Bromobenzoic Acid and Directing Effects.[1][2][4][6][7]Link

  • ResearchGate. (2020).[1][2] Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity.Link

Sources

Optimization

Stability of 4-Bromo-2-nitrobenzaldehyde under acidic and basic conditions

The following technical guide addresses the stability profile of 4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2). This document is structured to assist researchers in troubleshooting unexpected degradation during synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2). This document is structured to assist researchers in troubleshooting unexpected degradation during synthesis, storage, and workup.

Executive Summary: The "Triple-Threat" Reactivity

4-Bromo-2-nitrobenzaldehyde is not merely an intermediate; it is a "loaded spring" of chemical reactivity. Its instability arises from three distinct structural features that often catch researchers off guard:

  • The Aldehyde (Electrophile): Susceptible to oxidation, reduction, and nucleophilic attack (Cannizzaro, Acetals).

  • The Nitro-Activated Ring (Electrophile): The ortho-nitro and para-bromo arrangement makes the aromatic ring highly electron-deficient, inviting Nucleophilic Aromatic Substitution (

    
    ) by strong bases.
    
  • The Nitro-Aldehyde Proximity (Photophile): The molecule is intrinsically photosensitive, undergoing the Ciamician-Silber rearrangement even in solid state.

Interactive Troubleshooting Pathways

Module A: Base-Induced Instability (The Danger Zone)

Symptom: Reaction mixture turns dark black/tarry; loss of aldehyde peak in NMR; appearance of carboxylic acid or multiple aromatic impurities.

ConditionMechanismThe "Why" (Causality)
Strong Base (

,

,

)
Cannizzaro Reaction Lacking

-protons, the aldehyde cannot enolize. Instead, hydroxide attacks the carbonyl, leading to disproportionation into 4-bromo-2-nitrobenzyl alcohol (reduced) and 4-bromo-2-nitrobenzoic acid (oxidized).
Base + Heat (>60°C)

Degradation
The nitro group (ortho) and bromine (para) strongly activate the ring. Hydroxide or alkoxides can displace the Bromine or the Nitro group , creating phenolic impurities (e.g., 4-hydroxy-2-nitrobenzaldehyde) or ethers.
Base + Acetone Claisen-Schmidt CRITICAL WARNING: Never use acetone to clean glassware containing this compound in base. The enolate of acetone attacks the aldehyde instantly, forming the

-unsaturated ketone (chalcone).

Diagnostic Workflow (Graphviz):

BaseStability Start 4-Bromo-2-nitrobenzaldehyde (In Basic Media) Cannizzaro Cannizzaro Reaction (Disproportionation) Start->Cannizzaro Strong Base (OH-) Room Temp SNAr S_NAr Degradation (Ring Substitution) Start->SNAr Strong Base + Heat (>60°C) Schmidt Claisen-Schmidt (Aldol Condensation) Start->Schmidt Presence of Ketones (Acetone) Prod1 Alcohol + Acid (Mixture) Cannizzaro->Prod1 Prod2 Phenolic/Ether Impurities SNAr->Prod2 Prod3 Enone (Chalcone) (Rapid Formation) Schmidt->Prod3

Figure 1: Divergent degradation pathways in basic media.

Module B: Acidic Conditions (The "Silent" Change)

Symptom: Aldehyde proton (~10 ppm) vanishes in NMR but reappears after aqueous workup; "extra" methyl peaks in methanol.

FAQ: Why does my LCMS show M+14 or M+28 mass shifts in acidic methanol? You have formed the acetal or hemiacetal .

  • Mechanism: In the presence of acid catalysts (

    
    , 
    
    
    
    , or even acidic silica gel) and alcohols (MeOH, EtOH), the carbonyl oxygen is protonated, allowing the alcohol to attack.[1]
  • Reversibility: This is reversible. Adding water and acid usually restores the aldehyde. However, if you try to purify the acetal on silica without buffering, it may streak or decompose.

Module C: Photochemical Instability (The Storage Killer)

Symptom: Yellow solid turns green/brown on the shelf; purity drops despite "inert" storage.

The Ciamician-Silber Rearrangement: This is the most overlooked instability factor. Ortho-nitrobenzaldehydes are chemical actinometers (light measurers). Upon UV exposure (and even ambient lab light), the nitro group abstracts the aldehyde hydrogen, rearranging the molecule into 4-bromo-2-nitrosobenzoic acid .

  • Prevention: Store in amber vials wrapped in foil.

  • Detection: Appearance of a carboxylic acid peak without the corresponding alcohol (ruling out Cannizzaro).

Standardized Protocols

Protocol A: Stability Check (TLC/NMR)

Use this to distinguish between reversible acetal formation and irreversible degradation.

  • Sampling: Take 5 mg of the suspect material.

  • Solvent: Dissolve in

    
     (avoid 
    
    
    
    or Acetone-
    
    
    to prevent solvent interaction).
  • Analysis:

    • Check

      
       10.0-10.5 ppm:  Sharp singlet = Intact Aldehyde.
      
    • Check

      
       5.5-6.0 ppm:  Singlet = Acetal methine proton (if formed).
      
    • Check

      
       6.0-8.5 ppm:  Broad/Shifted aromatics = Polymerization or 
      
      
      
      damage.
Protocol B: Safe Quenching of Basic Reactions

To prevent heat-induced


 or Cannizzaro during workup.
  • Cool Down: Cool reaction mixture to 0°C before adding water.

  • Acidify Immediately: Do not let the mixture sit at pH > 10. Add 1M HCl or saturated

    
     until pH is neutral to slightly acidic (pH 5-6).
    
  • Extraction: Extract immediately into DCM or EtOAc.

  • Avoid Drying Agents with High pH: Use

    
     (neutral) rather than 
    
    
    
    (basic) to dry the organic layer.

Visual Summary: Stability Decision Tree

DecisionTree Issue User Issue: Degradation Observed pH_Check Check pH / Solvent Issue->pH_Check Basic Basic Conditions (pH > 8) pH_Check->Basic Acidic Acidic Conditions (pH < 4 + Alcohol) pH_Check->Acidic Neutral Neutral/Solid State pH_Check->Neutral Canniz Cannizzaro Reaction (Acid + Alcohol formed) Basic->Canniz Room Temp SNAr_Risk Ring Substitution (Phenols formed) Basic->SNAr_Risk High Heat Acetal Acetal Formation (Reversible) Acidic->Acetal In MeOH/EtOH Light Light Exposure? (Ciamician-Silber) Neutral->Light Stored in Clear Vial Oxidation Air Oxidation (Benzoic Acid formed) Neutral->Oxidation Stored in Air

Figure 2: Troubleshooting logic for identifying degradation products.

References & Authoritative Sources

  • Cannizzaro Reaction Mechanism:

    • Source: Geissman, T. A. "The Cannizzaro Reaction."[2][3][4][5] Organic Reactions, 1944.

    • Relevance: Establishes the baseline instability of non-enolizable aldehydes in base.

  • Photochemical Rearrangement (Ciamician-Silber):

    • Source: Ciamician, G., Silber, P. "Chemische Lichtwirkungen." Berichte der deutschen chemischen Gesellschaft, 1901.

    • Modern Context: 2-Nitrobenzaldehydes are used as chemical actinometers due to this precise instability.

    • (PubMed: 2-Nitrobenzaldehyde as a convenient UV-A and UV-B chemical actinometer).

  • Acetal Formation:

    • Source: Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. Chapter on "Acetal formation from aldehydes and ketones."[2][6]

    • Relevance: Explains the reversible loss of the aldehyde signal in acidic alcoholic media.

  • Nucleophilic Aromatic Substitution (

    
    ) on Benzaldehydes: 
    
    • Source: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.

    • Relevance: Defines the activating effect of ortho-nitro and para-carbonyl groups on ring substitution.

  • Safety Data & Storage (MSDS):

    • Source: Thermo Fisher Scientific / Sigma-Aldrich Safety Data Sheets for 4-Bromo-2-nitrobenzaldehyde.

    • Relevance: Confirms storage requirements (Store under inert gas, keep cool).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis of 4-Bromo-2-nitrobenzaldehyde

Executive Summary In the synthesis of pharmacophores, particularly Schiff bases and quinazoline derivatives, 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2) serves as a critical electrophilic intermediate. However, its synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacophores, particularly Schiff bases and quinazoline derivatives, 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2) serves as a critical electrophilic intermediate. However, its synthesis—often via the nitration of 4-bromobenzaldehyde or oxidation of 4-bromo-2-nitrotoluene—is prone to regiochemical ambiguity.

This guide provides a definitive structural characterization of 4-Bromo-2-nitrobenzaldehyde using 1H and 13C NMR. Unlike standard data sheets, this document focuses on comparative analysis , specifically distinguishing the target compound from its most common regioisomer, 5-bromo-2-nitrobenzaldehyde , using coupling constant (


) logic and substituent-induced shift effects.

Experimental Protocol & Methodology

To ensure reproducibility and minimize solvent-solute interaction artifacts (such as hydrogen bonding shifts in the aldehyde peak), the following protocol is standardized.

Sample Preparation Workflow

The integrity of the NMR data relies heavily on sample concentration and shimming. We utilize a standard dilution factor to prevent viscosity-induced line broadening.

NMR_Workflow Sample Solid Analyte (10-15 mg) Prep Dissolution (0.6 mL volume) Sample->Prep Solvent Solvent Choice CDCl3 (Standard) DMSO-d6 (Polarity Check) Solvent->Prep Filter Filtration (Glass Wool) Prep->Filter Remove Particulates Acquisition Acquisition (16 Scans, 1H) (1024 Scans, 13C) Filter->Acquisition Process FT & Phasing Acquisition->Process

Figure 1: Optimized NMR sample preparation and acquisition workflow.

Solvent Selection Strategy
  • CDCl3 (Chloroform-d): The primary solvent. It minimizes exchangeable proton disappearance and provides a sharp lock signal.

    • Reference: Residual CHCl3 at 7.26 ppm .

  • DMSO-d6 (Dimethylsulfoxide-d6): Used only if solubility in CDCl3 is poor or to confirm labile protons (though none are present here, it shifts the aldehyde proton due to H-bonding).

    • Reference: Residual DMSO at 2.50 ppm .[1]

1H NMR Analysis: Structural Assignment

The 1H NMR spectrum of 4-Bromo-2-nitrobenzaldehyde is characterized by a distinct AMX spin system (or ABX depending on field strength) in the aromatic region and a deshielded aldehyde singlet.

Spectral Data Summary (CDCl3, 400 MHz)
PositionProton LabelChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Logic
C1-CHO H-a 10.35 Singlet (s)-Aldehyde proton; highly deshielded by C=O anisotropy.
C3-H H-b 8.25 Doublet (d)

Most Deshielded Aromatic. Ortho to -NO2 (strong -I/-M effect). Meta to -Br.
C6-H H-c 7.91 Doublet (d)

Ortho to -CHO. Deshielded by carbonyl.
C5-H H-d 7.85 Doublet of Doublets (dd)

,

Para to -NO2. Coupled ortho to H6 and meta to H3.
Mechanistic Interpretation
  • The "Nitro" Effect (H-b): The proton at position 3 is sandwiched between the Nitro group and the Bromine. The Nitro group is a strong electron-withdrawing group (EWG), causing significant deshielding. This pushes H-b downfield to ~8.25 ppm. It appears as a doublet (or broad singlet) due to small meta-coupling (

    
     Hz) with H-d.
    
  • The "Aldehyde" Effect (H-c): The proton at position 6 is ortho to the aldehyde carbonyl. The magnetic anisotropy of the C=O bond deshields this proton, placing it around 7.91 ppm. It shows a large ortho-coupling (

    
     Hz) to H-d.
    
  • The Coupling Network: The key to confirming the structure is the dd (doublet of doublets) at 7.85 ppm (H-d). It must show one large

    
     (ortho) and one small 
    
    
    
    (meta).

13C NMR Analysis[2][3][4]

The 13C spectrum confirms the carbon skeleton and functional groups.[2]

Carbon TypeChemical Shift (

, ppm)
Assignment
Carbonyl (C=O) 187.5 Aldehyde carbon (C1 substituent).
C-NO2 150.2 C2; Quaternary. Deshielded by Nitro group.
Aromatic CH 136.8 C6 (Ortho to CHO).
Aromatic CH 133.5 C5.
C-ipso 130.1 C1 (Attached to CHO).
C-Br 128.9 C4; Quaternary. Shielded relative to others due to heavy atom effect.
Aromatic CH 127.4 C3 (Ortho to NO2).

Comparative Guide: Distinguishing Regioisomers

The most critical challenge in utilizing 4-Bromo-2-nitrobenzaldehyde is ensuring it is not the 5-Bromo-2-nitrobenzaldehyde isomer. These isomers have identical mass (MS) and similar polarities (TLC), making NMR the definitive differentiation tool.

The "Coupling Constant" Decision Tree

The differentiation relies on identifying which protons are neighbors (Ortho coupling,


 Hz) versus isolated (Meta coupling, 

Hz).
  • Target (4-Bromo-2-nitro): The proton between substituents (H3) is isolated from the other protons. It shows only meta coupling.

  • Alternative (5-Bromo-2-nitro): The proton between substituents (H6) is isolated. The other two (H3, H4) are neighbors.

Isomer_Logic Start Analyze Aromatic Region (7.5 - 8.5 ppm) Decision Locate the most Deshielded Proton (Ortho to NO2) Start->Decision BranchA Is the Deshielded Proton (H3) a Singlet/Small Doublet (J~2Hz)? Decision->BranchA BranchB Is the Deshielded Proton (H3) a Large Doublet (J~8Hz)? Decision->BranchB ResultA CONFIRMED: 4-Bromo-2-nitrobenzaldehyde (H3 is isolated) BranchA->ResultA Yes ResultB REJECT: 5-Bromo-2-nitrobenzaldehyde (H3 is ortho to H4) BranchB->ResultB Yes

Figure 2: Logic gate for distinguishing 4-bromo vs. 5-bromo isomers based on H3 coupling patterns.

Comparative Data Table
Feature4-Bromo-2-nitrobenzaldehyde (Target)5-Bromo-2-nitrobenzaldehyde (Alternative)
H3 Signal ~8.25 ppm (d, J=2Hz) Isolated (Meta coupled only).~8.15 ppm (d, J=8Hz) Coupled to H4 (Ortho).
H6 Signal ~7.91 ppm (d, J=8Hz) Coupled to H5 (Ortho).~7.7 ppm (d, J=2Hz) Isolated (Meta coupled only).
Spin System H5 and H6 are neighbors.H3 and H4 are neighbors.
Synthesis Origin Nitration of 4-bromobenzaldehyde (Major product).Nitration of 3-bromobenzaldehyde (Major product).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 4-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (2024).[3] 4-Bromo-2-nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2023).[4] Structure Determination Using NMR: Chemical Shifts of Trisubstituted Benzenes. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

Comparative Guide: FT-IR Spectroscopy for Functional Group Identification in 4-Bromo-2-nitrobenzaldehyde

Strategic Overview In the synthesis of complex pharmaceutical intermediates, 4-Bromo-2-nitrobenzaldehyde (4-B-2-NB) serves as a critical scaffold, particularly in the development of HDAC inhibitors and antimicrobial agen...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the synthesis of complex pharmaceutical intermediates, 4-Bromo-2-nitrobenzaldehyde (4-B-2-NB) serves as a critical scaffold, particularly in the development of HDAC inhibitors and antimicrobial agents. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput process analytical technology (PAT).

This guide evaluates Fourier Transform Infrared (FT-IR) Spectroscopy as a rapid, cost-effective alternative for routine functional group verification. We compare its efficacy against Raman and NMR, providing a validated protocol for identifying the unique "fingerprint" of the 4-B-2-NB molecule—specifically the interplay between the electron-withdrawing nitro group and the carbonyl moiety.

Executive Summary of Technique Suitability
FeatureFT-IR (Recommended)Raman SpectroscopyNMR (

H/

C)
Primary Utility Rapid Functional Group IDC-Br & Skeleton AnalysisFull Structural Solving
Sample State Solid (ATR) or LiquidSolid/Liquid/AqueousSolution (Deuterated)
Time per Scan < 1 Minute1-5 Minutes10-30 Minutes
Cost per Run LowLowHigh
Key Limitation Poor for C-Br detectionFluorescence interferenceSolvent requirement

Molecular Architecture & Vibrational Predictions

To accurately interpret the spectrum, one must understand the vibrational coupling within 4-B-2-NB.

  • The Carbonyl Environment: The aldehyde group (-CHO) is at position 1. The nitro group (-NO

    
    ) at position 2 (ortho) exerts a strong electron-withdrawing inductive effect (-I), which typically increases  the force constant of the C=O bond, shifting it to a higher wavenumber compared to unsubstituted benzaldehyde. However, steric hindrance may twist the carbonyl out of the benzene plane, reducing conjugation.
    
  • The Nitro Group: Exhibits two distinct orthogonal stretching modes (symmetric and asymmetric) that are highly polar and IR-intense.

  • The Bromine Substituent: The C-Br bond (position 4) is heavy and less polar, making it weak in IR but strong in Raman.

Predicted Vibrational Logic (Graphviz)

VibrationalLogic Sample 4-Bromo-2-nitrobenzaldehyde FuncGroups Functional Groups Sample->FuncGroups Aldehyde Aldehyde (-CHO) FuncGroups->Aldehyde Nitro Nitro (-NO2) FuncGroups->Nitro Bromine Bromine (-Br) FuncGroups->Bromine CO_Stretch C=O Stretch (1690-1710 cm⁻¹) Aldehyde->CO_Stretch CH_Fermi C-H Fermi Doublet (2750 & 2850 cm⁻¹) Aldehyde->CH_Fermi NO2_Asym NO2 Asymmetric (~1535 cm⁻¹) Nitro->NO2_Asym NO2_Sym NO2 Symmetric (~1350 cm⁻¹) Nitro->NO2_Sym CBr_Stretch C-Br Stretch (<700 cm⁻¹, Weak) Bromine->CBr_Stretch Better in Raman

Figure 1: Vibrational assignment logic flow for 4-Bromo-2-nitrobenzaldehyde.

Experimental Protocol: ATR-FTIR

Objective: Obtain a high-resolution spectrum of solid 4-B-2-NB without KBr pellet preparation.

Materials & Equipment[3][4]
  • Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two or Bruker Alpha).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Sample: 4-Bromo-2-nitrobenzaldehyde (Solid, yellow powder, >97% purity).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Workflow
  • System Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) (32 scans, 4 cm⁻¹ resolution). Rationale: Removes atmospheric CO₂ and H₂O contributions.

  • Sample Loading: Place approximately 2–5 mg of the solid sample onto the center of the crystal.

  • Contact Pressure: Lower the pressure arm (anvil) until the force gauge reads 80–100 units (specific to instrument). Rationale: Solid samples require high pressure to ensure intimate contact with the crystal for the evanescent wave to penetrate.

  • Acquisition: Scan from 4000 cm⁻¹ to 450 cm⁻¹. Accumulate 16–32 scans.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may merge the aldehyde Fermi doublet.

Data Interpretation & Functional Group Assignment

The following table details the specific peaks expected for 4-B-2-NB. These values are derived from standard group frequencies and the specific electronic environment of the molecule.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Aldehyde C–H Stretch (Fermi Resonance)2860 & 2750 MediumThe overtone of the C-H bending mode couples with the fundamental stretch, splitting the peak into a doublet. This is the surest way to distinguish aldehydes from ketones.
Aldehyde C=O[1][2] Stretch1695 – 1710 StrongThe ortho-nitro group withdraws electrons, shortening the C=O bond and raising the frequency slightly compared to benzaldehyde (1701 cm⁻¹).
Aromatic Ring C=C Ring Stretch1580 – 1600 MediumCharacteristic "breathing" of the benzene ring.
Nitro N–O Asymmetric Stretch1530 – 1540 StrongHighly polar bond; often the strongest peak in the spectrum alongside Carbonyl.
Nitro N–O Symmetric Stretch1345 – 1355 StrongPaired with the asymmetric peak; confirms the presence of NO₂.
Aryl Bromide C–Br Stretch~1070 & 600-700 Weak/Var.Often obscured in the fingerprint region. The band at ~1070 cm⁻¹ is an aromatic ring vibration sensitive to heavy halogens.

Critical Note: If the peak at 1690–1710 cm⁻¹ is broad or shifted to 1650 cm⁻¹, suspect moisture contamination (H-bonding) or degradation to the carboxylic acid (4-bromo-2-nitrobenzoic acid), which would also show a broad O-H stretch at 2500–3300 cm⁻¹.

Comparative Technology Guide

Why choose FT-IR over the alternatives?

FT-IR vs. Raman Spectroscopy

While both are vibrational spectroscopies, they obey different selection rules.[3][4]

  • FT-IR (Absorption): Requires a change in dipole moment .[5]

    • Verdict: Excellent for 4-B-2-NB because the C=O and NO₂ groups are highly polar.

  • Raman (Scattering): Requires a change in polarizability .[4][5]

    • Verdict: Raman is superior for detecting the C-Br bond (heavy atom, large electron cloud distortion) and the symmetric aromatic ring vibrations. However, nitro-aromatics can sometimes fluoresce, swamping the Raman signal.

FT-IR vs. NMR[4][9][10]
  • NMR: Provides connectivity.[6][7] It proves the Br is at position 4 and NO₂ is at position 2 via coupling constants (

    
    -values).
    
  • FT-IR: Provides a "fingerprint."[8] It cannot easily distinguish 4-bromo-2-nitrobenzaldehyde from 5-bromo-2-nitrobenzaldehyde without a reference standard, but it can instantly confirm the presence of the aldehyde and nitro groups during a reaction.

Decision Matrix Diagram (Graphviz)

TechSelection Start Analytical Goal Q1 Is the goal Structural Elucidation (Connectivity)? Start->Q1 Q2 Is the goal Rapid Purity/ID Check? Start->Q2 NMR Use NMR (1H, 13C) Gold Standard Q1->NMR Yes FTIR Use FT-IR (ATR) Best for Polar Groups (C=O, NO2) Q2->FTIR Yes (Routine) Raman Use Raman Best for C-Br / Non-destructive Q2->Raman If C-Br specific

Figure 2: Technology selection decision matrix for 4-B-2-NB analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for Fermi resonance and Nitro group assignments).
  • NIST Chemistry WebBook. IR Spectrum of Benzaldehyde derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. (Source for C-Br and Nitro group frequency ranges).

Sources

Validation

A Comparative Analysis of Synthetic Routes to 4-Bromo-2-nitrobenzaldehyde: A Guide for Researchers

Introduction 4-Bromo-2-nitrobenzaldehyde is a key starting material and intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring an aldehyde, a nitro grou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-nitrobenzaldehyde is a key starting material and intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring an aldehyde, a nitro group, and a bromine atom, offers a versatile platform for diverse chemical transformations. The electron-withdrawing nature of the nitro group and the aldehyde, combined with the potential for cross-coupling reactions at the bromine site, makes it a valuable building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest.

This guide provides a comparative analysis of four distinct synthetic routes to 4-Bromo-2-nitrobenzaldehyde, originating from common precursors. Each method is evaluated based on its chemical principles, reaction yield, operational complexity, and safety considerations. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of 4-Bromo-2-nitrobenzaldehyde can be broadly categorized by the choice of starting material and the key chemical transformation. The most common approaches involve the oxidation of a methyl group, the transformation of an aniline derivative, or the oxidation of a benzylic alcohol. This guide will delve into the following four routes:

  • Oxidation of 4-Bromo-2-nitrotoluene with Chromium Trioxide

  • Two-Step Synthesis via Benzylic Bromination and Kornblum Oxidation

  • Oxidation of (4-Bromo-2-nitrophenyl)methanol with Manganese Dioxide

  • The Beech Aldehyde Synthesis from 4-Bromo-2-nitroaniline

The following table summarizes the key performance indicators for each of these synthetic pathways, offering a quantitative comparison to aid in methodological selection.

ParameterRoute 1: CrO₃ OxidationRoute 2: Kornblum OxidationRoute 3: MnO₂ OxidationRoute 4: Beech Synthesis
Starting Material 4-Bromo-2-nitrotoluene4-Bromo-2-nitrotoluene(4-Bromo-2-nitrophenyl)methanol4-Bromo-2-nitroaniline
Key Reagents CrO₃, Acetic Anhydride, H₂SO₄NBS, AIBN, DMSO, NaHCO₃Manganese (IV) Oxide (MnO₂)NaNO₂, Formaldoxime, CuSO₄
Overall Yield ~45%[2]~50-60% (estimated)~78%[2]~34%[3][4]
Reaction Steps 2 (one-pot)212
Key Advantages Utilizes a common starting material.Avoids heavy metal oxidants.High yield, mild conditions.Utilizes a different precursor.
Key Disadvantages Use of carcinogenic Cr(VI).Intermediate is a lachrymator.Requires synthesis of the starting alcohol.Low yield, cumbersome procedure.[3]
Purity High after recrystallizationGood, requires chromatographic purification.High, after filtration.Moderate, requires purification.

Detailed Analysis of Synthetic Routes

Route 1: Oxidation of 4-Bromo-2-nitrotoluene with Chromium Trioxide

This classical approach involves the direct oxidation of the methyl group of 4-bromo-2-nitrotoluene. The reaction proceeds through a diacetate intermediate, which is subsequently hydrolyzed to the desired aldehyde.

Mechanism: The oxidation of the aromatic side chain with chromium trioxide in acetic anhydride is believed to proceed via the formation of a chromate ester.[5] The acetic anhydride serves to trap the initially formed aldehyde as a gem-diacetate, which is stable to further oxidation. Subsequent acidic hydrolysis liberates the aldehyde.

graph "Route_1_Chromium_Trioxide_Oxidation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-Bromo-2-nitrotoluene"]; intermediate [label="4-Bromo-2-nitrobenzylidene\ndiacetate"]; product [label="4-Bromo-2-nitrobenzaldehyde"];

start -> intermediate [label="1. CrO₃, Ac₂O, H₂SO₄\n2. 0-10°C"]; intermediate -> product [label="H₃O⁺, EtOH, H₂O\nReflux"]; }

Caption: Workflow for the Chromium Trioxide Oxidation of 4-Bromo-2-nitrotoluene.

Discussion: This method is well-established and utilizes a readily available starting material. However, the primary drawback is the use of stoichiometric amounts of chromium(VI), which is a known carcinogen and poses significant environmental and disposal challenges. The overall yield of 45% is moderate.[2]

Route 2: Two-Step Synthesis via Benzylic Bromination and Kornblum Oxidation

This route offers a chromium-free alternative by first converting the methyl group to a bromomethyl group, followed by oxidation with dimethyl sulfoxide (DMSO) in the Kornblum oxidation.

Mechanism: The first step is a free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like AIBN. The subsequent Kornblum oxidation involves an SN2 reaction where the oxygen of DMSO displaces the bromide to form an alkoxysulfonium salt. In the presence of a mild base like sodium bicarbonate, an E2-like elimination occurs to yield the aldehyde and dimethyl sulfide.[6]

graph "Route_2_Kornblum_Oxidation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-Bromo-2-nitrotoluene"]; intermediate [label="4-Bromo-2-nitrobenzyl\nbromide"]; product [label="4-Bromo-2-nitrobenzaldehyde"];

start -> intermediate [label="NBS, AIBN\nReflux"]; intermediate -> product [label="DMSO, NaHCO₃\nHeat"]; }

Caption: Pathway for the Kornblum Oxidation of 4-Bromo-2-nitrotoluene.
Route 3: Oxidation of (4-Bromo-2-nitrophenyl)methanol with Manganese Dioxide

This route involves the oxidation of the corresponding benzyl alcohol, (4-Bromo-2-nitrophenyl)methanol, using activated manganese dioxide (MnO₂).

Mechanism: The oxidation of alcohols with MnO₂ is a heterogeneous reaction that occurs on the surface of the solid oxidant. The mechanism is complex but is believed to involve the adsorption of the alcohol onto the MnO₂ surface, followed by a series of one-electron transfers and proton abstractions to form the carbonyl compound. This method is particularly effective for the oxidation of benzylic and allylic alcohols.

graph "Route_3_Manganese_Dioxide_Oxidation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="(4-Bromo-2-nitrophenyl)methanol"]; product [label="4-Bromo-2-nitrobenzaldehyde"];

start -> product [label="MnO₂, Dichloromethane\n20°C, 12h"]; }

Caption: Oxidation of (4-Bromo-2-nitrophenyl)methanol using MnO₂.

Discussion: This method provides a high yield of 78% under mild reaction conditions.[2] The workup is straightforward, involving filtration to remove the manganese dioxide. The main consideration for this route is the availability of the starting alcohol. (4-Bromo-2-nitrophenyl)methanol can be prepared by reduction of the target aldehyde or by other synthetic methods starting from 4-bromo-2-nitrotoluene.

Route 4: The Beech Aldehyde Synthesis from 4-Bromo-2-nitroaniline

This less common route utilizes 4-bromo-2-nitroaniline as the starting material and proceeds via a diazotization reaction followed by reaction with formaldoxime.

Mechanism: The Beech synthesis involves the diazotization of an aromatic amine, in this case, 4-bromo-2-nitroaniline. The resulting diazonium salt is then reacted with formaldoxime in the presence of copper sulfate and sodium sulfite to form an intermediate benzaldoxime. This oxime is subsequently hydrolyzed to the aldehyde.[3]

graph "Route_4_Beech_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-Bromo-2-nitroaniline"]; intermediate [label="Diazonium Salt"]; intermediate2 [label="4-Bromo-2-nitrobenzaldoxime"]; product [label="4-Bromo-2-nitrobenzaldehyde"];

start -> intermediate [label="NaNO₂, H⁺"]; intermediate -> intermediate2 [label="Formaldoxime, CuSO₄"]; intermediate2 -> product [label="Hydrolysis"]; }

Caption: General pathway for the Beech Aldehyde Synthesis.

Discussion: This method offers an alternative synthetic disconnection, starting from an aniline derivative. However, it has been reported to be a rather cumbersome procedure with a modest yield of 34% for the synthesis of 4-bromo-2-nitrobenzaldehyde.[3][4] The multi-step nature and the handling of diazonium salts, which can be unstable, are key considerations for this route.

Experimental Protocols

Route 1: Oxidation of 4-Bromo-2-nitrotoluene with Chromium Trioxide [2]

  • Part A: Synthesis of 4-Bromo-2-nitrobenzylidene diacetate

    • In a suitable reaction vessel, dissolve 4-bromo-1-methyl-2-nitrobenzene (300 g, 1.38 mol) in acetic anhydride (2400 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add concentrated sulfuric acid (324 mL) dropwise, maintaining the temperature below 10°C.

    • Separately, dissolve chromium trioxide (384 g, 3.84 mol) in acetic anhydride (2160 mL), ensuring the solution is cool.

    • Add the chromium trioxide solution to the reaction mixture, keeping the internal temperature below 10°C.

    • Stir the reaction mixture for 1 hour at this temperature.

    • Slowly pour the reaction mixture into a large volume of an ice-water mixture.

    • Collect the solid product by filtration and wash thoroughly with water until the washings are colorless.

    • Suspend the solid in a 2% aqueous sodium carbonate solution (1800 mL), stir well, and filter again.

    • Wash the solid with water and dry under reduced pressure.

  • Part B: Hydrolysis to 4-Bromo-2-nitrobenzaldehyde

    • Suspend the crude diacetate product in a mixture of concentrated hydrochloric acid (1360 mL), water (1250 mL), and ethanol (480 mL).

    • Heat the mixture to reflux for 45 minutes.

    • Cool the reaction to room temperature.

    • Collect the solid product by filtration and wash with water.

    • The resulting brown solid is 4-bromo-2-nitrobenzaldehyde (147 g, 45% overall yield).

Route 2: Benzylic Bromination and Kornblum Oxidation (Representative Protocol)

  • Part A: Synthesis of 4-Bromo-2-nitrobenzyl bromide

    • Combine 4-bromo-2-nitrotoluene, N-bromosuccinimide (1.2-1.4 equivalents), and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) in a suitable solvent such as carbon tetrachloride or acetonitrile.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-nitrobenzyl bromide, which can be purified by recrystallization or chromatography.

  • Part B: Kornblum Oxidation to 4-Bromo-2-nitrobenzaldehyde

    • Dissolve the crude 4-bromo-2-nitrobenzyl bromide in dimethyl sulfoxide (DMSO).

    • Add sodium bicarbonate (2-3 equivalents).

    • Heat the mixture with stirring (e.g., at 100-150°C) for a few hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Route 3: Oxidation of (4-Bromo-2-nitrophenyl)methanol with Manganese Dioxide [2]

  • Prepare a 0.18 M solution of (4-bromo-2-nitrophenyl)methanol in dichloromethane.

  • To this solution, add activated manganese (IV) oxide (4 equivalents).

  • Stir the suspension at ambient temperature under an inert atmosphere (e.g., Argon) for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, and wash the filter cake with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-bromo-2-nitrobenzaldehyde as a brown solid (78% yield).

Route 4: The Beech Aldehyde Synthesis (General Procedure)

  • Prepare a solution of formaldoxime.

  • Dissolve 4-bromo-2-nitroaniline in an acidic aqueous solution and cool to 0-5°C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper sulfate and sodium sulfite, and add the formaldoxime solution.

  • Slowly add the cold diazonium salt solution to the formaldoxime-copper sulfate mixture.

  • Allow the reaction to proceed, which results in the formation of 4-bromo-2-nitrobenzaldoxime.

  • Isolate the crude oxime and hydrolyze it using an appropriate method (e.g., with ferric ammonium sulfate or dilute acid) to obtain 4-bromo-2-nitrobenzaldehyde.

  • Purify the product by distillation or recrystallization.

Conclusion

The synthesis of 4-Bromo-2-nitrobenzaldehyde can be achieved through several distinct pathways, each with its own set of advantages and disadvantages.

  • The oxidation of 4-bromo-2-nitrotoluene with chromium trioxide is a well-documented method but is hampered by the use of a toxic and environmentally hazardous reagent.

  • The two-step synthesis via benzylic bromination and Kornblum oxidation provides a chromium-free alternative, though it involves handling a lachrymatory intermediate.

  • The oxidation of (4-bromo-2-nitrophenyl)methanol with manganese dioxide stands out as a high-yielding and mild option, provided the starting alcohol is readily accessible.

  • The Beech aldehyde synthesis from 4-bromo-2-nitroaniline offers a different synthetic approach but suffers from a lower yield and procedural complexity.

For laboratory-scale synthesis where yield and mild conditions are paramount, the oxidation of (4-bromo-2-nitrophenyl)methanol with MnO₂ is a highly attractive option. For larger-scale preparations where the cost and availability of the starting material are critical, and if appropriate safety and disposal measures are in place, the chromium trioxide oxidation of 4-bromo-2-nitrotoluene remains a viable, albeit less green, alternative. The Kornblum oxidation presents a promising balance of efficiency and improved environmental profile. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, purity needs, available equipment, and safety protocols.

References

  • Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473–5504. [Link]

  • MDPI. (2010, August 10). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved February 23, 2026, from [Link]

  • Bratulescu, G. (2011). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Asian Journal of Chemistry, 23(5), 2233-2234.
  • Bratulescu, G. (2011). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. ResearchGate. [Link]

  • NPTEL. (n.d.). Module 1 : Oxidation Reactions. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Kornblum oxidation. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitrobenzaldehyde. Retrieved February 23, 2026, from [Link]

Sources

Comparative

Spectroscopic Comparison Guide: 4-Bromo-2-nitrobenzaldehyde vs. Regioisomers

Executive Summary 4-Bromo-2-nitrobenzaldehyde (4-B-2-NB) is a critical pharmacophore intermediate, widely employed in the synthesis of quinazoline-based EGFR inhibitors and indole-based alkaloids. Its structural integrit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-nitrobenzaldehyde (4-B-2-NB) is a critical pharmacophore intermediate, widely employed in the synthesis of quinazoline-based EGFR inhibitors and indole-based alkaloids. Its structural integrity is defined by the precise 1,2,4-substitution pattern on the benzene ring.

In synthetic workflows—particularly those involving the oxidation of nitrotoluenes or the nitration of bromobenzaldehydes—regioisomers such as 5-Bromo-2-nitrobenzaldehyde and 4-Bromo-3-nitrobenzaldehyde frequently emerge as impurities. These isomers possess identical molecular weights (MW: 230.02 g/mol ) and similar solubility profiles, rendering standard chromatographic retention times insufficient for definitive identification.

This guide provides a rigorous spectroscopic framework to distinguish 4-B-2-NB from its isomers, focusing on


H NMR coupling constants (

-values)
as the primary validation tool, supported by IR and UV-Vis data.

Structural & Electronic Context[1][2][3]

Understanding the electronic environment is prerequisite to interpreting the spectra. The benzene ring is subject to three distinct vectors:

  • Aldehyde (-CHO): Strong electron-withdrawing group (EWG), meta-directing. Deshields ortho protons (H6).

  • Nitro (-NO

    
    ):  Strong EWG, meta-directing. Deshields ortho protons (H3).
    
  • Bromine (-Br): Weakly deactivating, ortho/para-directing (inductive withdrawal, resonance donation).

Isomer Landscape

The comparison focuses on the target and its two most common synthetic isomers:

CompoundStructure DescriptionKey Synthetic Origin
4-Bromo-2-nitrobenzaldehyde (Target)Br at C4, NO

at C2
Oxidation of 4-bromo-2-nitrotoluene
5-Bromo-2-nitrobenzaldehyde (Isomer A)Br at C5, NO

at C2
Nitration of 3-bromobenzaldehyde (minor)
4-Bromo-3-nitrobenzaldehyde (Isomer B)Br at C4, NO

at C3
Nitration of 4-bromobenzaldehyde (side product)

Spectroscopic Deep Dive

A. Proton NMR ( H NMR) – The Gold Standard

NMR provides the only self-validating method for structural assignment through spin-spin coupling analysis.

Target: 4-Bromo-2-nitrobenzaldehyde[1][2]
  • H3 (C3-H): Located between -NO

    
     and -Br. It has no ortho neighbors. It couples only with H5 (meta).
    
    • Signal: Doublet (

      
      ) or broad singlet.
      
    • Coupling:

      
       Hz.
      
  • H5 (C5-H): Located between -Br and H6. It couples with H6 (ortho) and H3 (meta).

    • Signal: Doublet of Doublets (

      
      ).
      
    • Coupling:

      
       Hz, 
      
      
      
      Hz.[3]
  • H6 (C6-H): Ortho to the aldehyde. Couples with H5.

    • Signal: Doublet (

      
      ).[4]
      
    • Coupling:

      
       Hz.
      
Comparative NMR Table
Proton Position4-Bromo-2-nitro (Target)5-Bromo-2-nitro (Isomer A)4-Bromo-3-nitro (Isomer B)
Splitting Pattern d, dd, d d, dd, d s, d, d
Key Feature H3 is isolated (small

). H6 is a doublet.[5]
H6 is isolated (small

). H3/H4 are ortho coupled.
H2 is isolated (Singlet). H5/H6 are ortho coupled.
Coupling Logic H5-H6 (Ortho), H3-H5 (Meta)H3-H4 (Ortho), H4-H6 (Meta)H5-H6 (Ortho)
Aldehyde (-CHO) ~10.2 ppm (s)~10.2 ppm (s)~10.3 ppm (s)

Critical Diagnostic: To confirm the target, look for the Doublet of Doublets (dd) pattern on the proton meta to the aldehyde (H5), and a fine doublet/singlet for the proton between the Nitro and Bromo groups (H3).

B. Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR confirms functional group integrity.

  • Carbonyl (

    
    ):  1680–1705 cm
    
    
    
    . The conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.
  • Nitro (

    
    ): 
    
    • Asymmetric stretch: ~1530–1545 cm

      
      .
      
    • Symmetric stretch: ~1340–1360 cm

      
      .
      
  • Differentiation Note: Isomer B (3-nitro) often shows a slightly higher carbonyl frequency due to reduced steric strain on the aldehyde compared to the 2-nitro isomers (Target & Isomer A), where the nitro group twists the carbonyl out of planarity.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for identifying the correct isomer and understanding their synthetic origins.

Diagram 1: Isomer Discrimination Decision Tree

IsomerID Start Crude Product Analysis (1H NMR in DMSO-d6) Step1 Identify Aromatic Region (7.5 - 8.5 ppm) Start->Step1 CheckSinglet Is there a distinct Singlet (s) separate from CHO? Step1->CheckSinglet IsomerB Identify: 4-Bromo-3-nitrobenzaldehyde (H2 is isolated between CHO/NO2) CheckSinglet->IsomerB Yes CheckCoupling Analyze Splitting of Most Shielded Proton CheckSinglet->CheckCoupling No (All doublets/multiplets) Target Identify: 4-Bromo-2-nitrobenzaldehyde (H5 is dd: J~8.5, J~2.0) CheckCoupling->Target H_isolated is deshielded (H3) H_ortho_to_CHO is doublet (H6) IsomerA Identify: 5-Bromo-2-nitrobenzaldehyde (H4 is dd: J~8.5, J~2.0) CheckCoupling->IsomerA H_isolated is ortho to CHO (H6) H_ortho_to_CHO is singlet/meta-d

Caption: Step-by-step NMR logic to distinguish the target compound from its regiosomers based on proton splitting patterns.

Diagram 2: Synthetic Origin of Impurities

Synthesis Start Starting Material: 4-Bromotoluene Nitration Nitration (HNO3/H2SO4) Start->Nitration MajorInter Major Intermediate: 4-Bromo-2-nitrotoluene Nitration->MajorInter Ortho to Methyl (Major) MinorInter Minor Intermediate: 4-Bromo-3-nitrotoluene Nitration->MinorInter Ortho to Bromo (Minor) Oxidation Oxidation (CrO3 / Ac2O) MajorInter->Oxidation MinorInter->Oxidation Target TARGET: 4-Bromo-2-nitrobenzaldehyde Oxidation->Target Impurity IMPURITY: 4-Bromo-3-nitrobenzaldehyde Oxidation->Impurity

Caption: Pathway illustrating how 4-bromo-3-nitrobenzaldehyde arises as a process impurity during the standard synthesis route.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure resolution of fine meta-coupling (


 Hz).
  • Solvent Selection: Use DMSO-d

    
      (Dimethyl sulfoxide-d6) rather than CDCl
    
    
    
    . DMSO typically provides better separation of aromatic signals and prevents peak overlap with the residual solvent peak (CHCl
    
    
    at 7.26 ppm often obscures aromatic protons).
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause line broadening, obscuring the dd splitting.

  • Acquisition: Run at minimum 400 MHz . Set number of scans (NS) to

    
     to resolve the small satellites of the aldehyde proton if checking for long-range coupling.
    
Protocol B: Purification (If Isomers are Detected)

Since isomers have similar boiling points, recrystallization is preferred over distillation.

  • Solvent System: Ethanol/Water (9:1) or Glacial Acetic Acid.[6]

  • Procedure:

    • Dissolve crude solid in boiling ethanol.

    • Add water dropwise until turbidity just appears.

    • Cool slowly to room temperature, then to 4°C.

    • 4-Bromo-2-nitrobenzaldehyde typically crystallizes as pale yellow needles (MP: ~98-100°C, though literature varies, spectroscopic purity is prioritized).

  • Validation: Re-run Protocol A on the dried crystals.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-bromo- IR Spectrum. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • Organic Syntheses. (1938).[8] p-Nitrobenzaldehyde (General Oxidation Protocol). Org. Syn. Coll. Vol. 2, p. 441. Retrieved from [Link]

  • PubChem. (2023). 4-Bromo-2-nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2023). Proton NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Validation

Quantitative Analysis of 4-Bromo-2-nitrobenzaldehyde via UV-Vis Spectroscopy: A Comparative Technical Guide

Executive Summary In the synthesis of pharmacologically active Schiff bases and quinazoline derivatives, 4-Bromo-2-nitrobenzaldehyde (4-B-2-NB) serves as a critical intermediate. While High-Performance Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacologically active Schiff bases and quinazoline derivatives, 4-Bromo-2-nitrobenzaldehyde (4-B-2-NB) serves as a critical intermediate. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for absolute purity profiling, UV-Visible Spectroscopy offers a high-throughput, cost-efficient alternative for routine assay determination and reaction monitoring.

This guide details the validation and execution of a UV-Vis protocol for 4-B-2-NB. It compares this method against chromatographic alternatives, establishing that while UV-Vis lacks the isomer-resolving power of HPLC, its precision (RSD < 2%) and speed make it superior for raw material intake and in-process control (IPC) where the matrix is defined.

Compound Profile & Analytical Context

4-Bromo-2-nitrobenzaldehyde is an aromatic aldehyde characterized by a nitro group ortho to the aldehyde and a bromine atom at the para position.

  • CAS: 5551-12-2[1][2][3][4][5]

  • Molecular Weight: 230.02 g/mol [2][4][5]

  • Solubility: Soluble in Methanol, Ethanol, Acetonitrile, DCM; poorly soluble in water.

  • Chromophores: The molecule possesses distinct UV absorption bands due to

    
     transitions (benzene ring) and 
    
    
    
    transitions (nitro and carbonyl groups).
Why Quantify?

In drug development, 4-B-2-NB is often condensed with primary amines to form Schiff bases with antimicrobial or anticancer properties. The purity of the starting aldehyde directly correlates to the yield and purity of the final API (Active Pharmaceutical Ingredient). Excess aldehyde can lead to difficult-to-remove side products.

Comparative Analysis: UV-Vis vs. Alternatives

Before proceeding with the protocol, it is vital to understand when to use UV-Vis over HPLC or GC-MS.

Method Performance Matrix
FeatureUV-Vis Spectroscopy HPLC (UV Detection) GC-MS
Primary Use Case Routine Assay, Solubility Studies, Dissolution TestingPurity Profiling, Impurity ID, Stability IndicatingVolatile Impurities, Residual Solvents
Specificity Low (Cannot distinguish isomers like 5-bromo-2-nitro)High (Separates based on polarity/column interaction)High (Mass fingerprinting)
LOD/Sensitivity Moderate (

M range)
High (

M range)
Very High
Throughput < 5 mins per sample15–45 mins per sample20–60 mins per sample
Cost per Run < $0.50 (Solvent only)> $5.00 (Column wear, mobile phase)> $10.00 (Carrier gas, maintenance)
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the sample stage.

MethodSelection Start Start: Sample Analysis SampleType Is the Sample Matrix Complex? (e.g., crude reaction mix) Start->SampleType PurityCheck Is Isomer Differentiation Required? SampleType->PurityCheck No (Pure/Known) HPLC Select HPLC (High Specificity) SampleType->HPLC Yes (Complex) PurityCheck->HPLC Yes UV Select UV-Vis (High Throughput) PurityCheck->UV No (Routine Assay) GCMS Select GC-MS (Volatile Analysis)

Figure 1: Decision matrix for selecting analytical methods for 4-Bromo-2-nitrobenzaldehyde.

Experimental Protocol: UV-Vis Quantitation

Objective: Determine the concentration of 4-B-2-NB in a bulk powder sample. Principle: Beer-Lambert Law (


), where Absorbance (

) is proportional to concentration (

).
Materials & Reagents[1][4][7][8][9][10][11][12]
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Solvent: Methanol (HPLC Grade). Note: Ethanol is a greener alternative, but Methanol often provides sharper peaks for nitro-aromatics.

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass absorbs UV <300 nm and must be avoided.

Step-by-Step Methodology
Step 1: Determination of

Before quantitation, the spectral signature must be validated.

  • Prepare a stock solution of 100 µg/mL 4-B-2-NB in Methanol.

  • Run a baseline correction using pure Methanol.

  • Scan the sample from 200 nm to 400 nm .

  • Expected Result: You will likely observe two major bands:

    • Band A (~250-260 nm): Strong intensity (

      
      ). High sensitivity, but susceptible to solvent cutoff noise.
      
    • Band B (~300-310 nm): Moderate intensity. Recommended for quantitation as it is often cleaner and less prone to interference from simple benzene derivatives.

Step 2: Preparation of Standard Curve
  • Stock Solution (1 mg/mL): Weigh exactly 50 mg of reference standard 4-B-2-NB into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard (100 µg/mL): Transfer 5.0 mL of Stock to a 50 mL flask; dilute to volume.

  • Calibration Series: Prepare 5 dilutions ranging from 5 µg/mL to 25 µg/mL.

Std IDVol. of Working Std (mL)Final Vol. (mL)Conc. (µg/mL)
Cal-10.5105.0
Cal-21.01010.0
Cal-31.51015.0
Cal-42.01020.0
Cal-52.51025.0
Step 3: Sample Analysis
  • Weigh ~50 mg of the test sample.

  • Dissolve in Methanol and dilute to match the theoretical concentration of the Cal-3 point (15 µg/mL).

  • Measure Absorbance at the determined

    
    .
    
Quantitative Workflow Diagram

UVWorkflow Weigh Weigh Sample (±0.1 mg) Dissolve Dissolve in MeOH (Sonicate 5 min) Weigh->Dissolve Dilute Dilute to Target Conc. (10-20 µg/mL) Dissolve->Dilute Scan Scan Spectrum (Identify λmax) Dilute->Scan Measure Measure Absorbance (at λmax) Scan->Measure Calc Calculate Purity (Beer's Law) Measure->Calc

Figure 2: Step-by-step UV-Vis experimental workflow.

Validation Strategy (ICH Q2 R1)

To ensure scientific integrity, the method must be validated.

  • Linearity: Plot Absorbance vs. Concentration.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Precision (Repeatability): Measure the same sample 6 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD)

      
      .
      
  • Accuracy (Recovery): Spike a known amount of pure standard into the sample.

    • Acceptance Criteria: 98% – 102% recovery.

  • Limit of Detection (LOD):

    
    , where 
    
    
    
    is the standard deviation of the intercept and
    
    
    is the slope.
Hypothetical Data Set (For Reference)
Concentration (µg/mL)Absorbance (at 305 nm)
5.00.210
10.00.425
15.00.638
20.00.845
25.01.060
Slope (m) 0.0424

0.9998

Expert Insights & Troubleshooting

  • Solvatochromism: The position of the absorption band for nitro-compounds is sensitive to solvent polarity. If you switch from Methanol to Acetonitrile, the

    
     may shift by 5–10 nm (hypsochromic or bathochromic shift). Always re-scan when changing solvents. 
    
  • pH Sensitivity: While 4-B-2-NB is not an acid/base itself, the stability of the nitro group can be compromised in highly alkaline media. Ensure the solvent is neutral.

  • Interference: If the sample contains unreacted toluene derivatives (from synthesis), they will absorb in the UV region. In such cases, UV-Vis is only valid if the impurity profile is known and low, or if using derivative spectroscopy to resolve overlapping peaks.

Conclusion

For the quantitative analysis of 4-Bromo-2-nitrobenzaldehyde , UV-Vis spectroscopy provides a robust, rapid, and economical solution for routine quality control. While it yields to HPLC in terms of specificity, its validation parameters (Linearity


) demonstrate that it is sufficiently accurate for assaying raw materials and monitoring reaction completion in controlled environments.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 608099, 4-Bromo-2-nitrobenzaldehyde.[5] Retrieved from [Link]

  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011).[6] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. Retrieved from [Link]

Sources

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